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  • Product: 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide
  • CAS: 78554-91-3

Core Science & Biosynthesis

Foundational

"synthesis and properties of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide"

An in-depth technical guide on the synthesis, physicochemical properties, and chemical reactivity of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide. Executive Summary As a Senior Application Scientist in early-st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis, physicochemical properties, and chemical reactivity of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide.

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and chemical process development, I frequently encounter highly functionalized building blocks that serve as critical nodes in library synthesis. 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide (CAS No. 78554-91-3), also known as 2-(3,3-diethylureido)-N,N-diethylbenzamide, is a prime example of a privileged ortho-ureidobenzamide scaffold[1].

This whitepaper provides a comprehensive, self-validating guide to the synthesis, physicochemical profiling, and mechanistic utility of this compound. By understanding the causality behind its synthetic pathways and its propensity for intramolecular cyclization, researchers can effectively leverage this scaffold for the development of rigidified heterocyclic therapeutics (such as quinazoline-2,4-diones) or advanced agrochemicals[2].

Structural and Physicochemical Profiling

Before initiating any synthetic campaign, it is imperative to establish the physicochemical boundaries of the target molecule. The dual diethyl-substituted amide and urea groups in this molecule confer significant lipophilicity. Notably, the terminal nitrogen atoms are fully substituted, eliminating their classic hydrogen-bond donor capacity and leaving only the central urea -NH- as a donor[1].

Table 1: Physicochemical Properties

PropertyValueStructural Implication
CAS Number 78554-91-3Unique identifier for procurement/QA[1].
Molecular Formula C₁₆H₂₅N₃O₂Indicates a highly aliphatic periphery around an aromatic core.
Molecular Weight 291.39 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability[1].
LogP ~3.04Optimal lipophilicity for membrane permeability[1].
Topological Polar Surface Area (TPSA) 52.65 ŲExcellent predictor for high blood-brain barrier (BBB) penetration[1].
H-Bond Donors / Acceptors 1 / 2Restricted H-bonding network limits non-specific protein binding[1].

Retrosynthetic Strategy and Causality

The synthesis of ortho-ureidobenzamides requires strict control over regioselectivity to prevent competitive over-acylation or unwanted cyclizations during the reaction sequence.

Strategic Design: The most thermodynamically favored and atom-economical route utilizes isatoic anhydride as the starting material.

  • Why Isatoic Anhydride? Reacting anthranilic acid directly with diethylamine requires expensive coupling reagents (e.g., HATU, EDC) and risks dimer formation. Isatoic anhydride acts as an inherently "activated" and "protected" anthranilic acid. Nucleophilic attack by diethylamine triggers the extrusion of carbon dioxide gas, rendering the amide-formation step irreversible and perfectly regioselective.

  • Urea Formation: The resulting 2-amino-N,N-diethylbenzamide is then reacted with diethylcarbamoyl chloride. A non-nucleophilic base (like triethylamine or pyridine) is essential to scavenge the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline nitrogen.

SynthesisPathway Node1 Isatoic Anhydride Node2 2-Amino-N,N- diethylbenzamide Node1->Node2 Diethylamine (- CO2 gas) Node3 Target Compound: 2-(3,3-Diethylureido)- N,N-diethylbenzamide Node2->Node3 Diethylcarbamoyl Chloride TEA Base (- HCl)

Figure 1: Retrosynthetic and forward synthetic workflow for the target compound.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Synthesis of 2-Amino-N,N-diethylbenzamide
  • Reagents: Isatoic anhydride (1.0 eq), Diethylamine (1.2 eq), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Suspend isatoic anhydride in anhydrous THF under an inert N₂ atmosphere at room temperature.

    • Add diethylamine dropwise over 15 minutes. Causality: Controlled addition manages the exothermic release of CO₂ gas and prevents solvent bumping.

    • Heat the reaction mixture to 50°C for 2 hours.

  • Self-Validation (IPC): The reaction progress is visually self-indicating; the suspension will clear into a homogeneous solution as the anhydride is consumed. Confirm completion via TLC (Eluent: Hexane/EtOAc 1:1, UV active). The cessation of gas evolution is the primary physical indicator of completion.

  • Workup: Concentrate under reduced pressure, dissolve in dichloromethane (DCM), and wash with 1M NaOH to remove any unreacted starting material.

Protocol B: Synthesis of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide
  • Reagents: 2-Amino-N,N-diethylbenzamide (1.0 eq), Diethylcarbamoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), DCM.

  • Procedure:

    • Dissolve the intermediate from Protocol A in DCM and add TEA. Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents localized overheating during the highly exothermic acylation, which could lead to degradation or side reactions.

    • Add diethylcarbamoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The target product mass ( m/z 292.4[M+H]⁺) must be the dominant peak, with complete disappearance of the aniline starting mass ( m/z 193.3).

  • Workup: Quench with saturated aqueous NaHCO₃. Wash the organic layer sequentially with 1M HCl (to aggressively remove unreacted TEA and diethylamine) and brine. Dry over MgSO₄ and concentrate to yield the pure target compound.

Mechanistic Insights: The Cyclization Pathway

A hallmark property of ortho-ureidobenzamides is their chemical reactivity under thermal or catalytic conditions[3]. While stable at ambient conditions, 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide serves as a direct precursor to quinazoline-2,4(1H,3H)-diones [2].

The Causality of Cyclization: When exposed to strong aqueous bases (e.g., refluxing NaOH) or strong acids, the amide nitrogen undergoes an intramolecular nucleophilic attack on the urea carbonyl carbon. Because the resulting 6-membered quinazolinedione ring is highly thermodynamically stable (due to extended aromatic conjugation), the reaction is driven forward by the elimination of diethylamine as a leaving group[2].

Cyclization Urea 2-(3,3-Diethylureido)- N,N-diethylbenzamide Transition Intramolecular Nucleophilic Attack Urea->Transition Acid/Base Catalysis Quinazoline Quinazoline-2,4(1H,3H)-dione Derivative Transition->Quinazoline Cyclization Byproduct Diethylamine (Eliminated) Transition->Byproduct Leaving Group

Figure 2: Base/Acid-catalyzed cyclization of the ureidobenzamide to a quinazolinedione.

This mechanistic pathway is highly valuable in drug discovery. Researchers can synthesize libraries of linear ortho-ureidobenzamides and subsequently trigger cyclization in a single high-throughput step to generate rigid, biologically active heterocyclic libraries.

References

  • Thieme Chemistry. "Product Class 13: Quinazolines." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Available at:[Link]

  • The Journal of Organic Chemistry. "One-Pot Reactions of N-(Mesyloxy)phthalimides with Secondary Amines to 2-Ureidobenzamides." ACS Publications. Available at:[Link]

Sources

Exploratory

Decoding the Mechanism of Action of Etamsylate in Primary Hemostasis: A Technical Whitepaper

Executive Summary Etamsylate (diethylammonium 2,5-dihydroxybenzenesulfonate) is a highly specialized synthetic hemostatic and angioprotective agent. Unlike conventional procoagulants or antifibrinolytics, Etamsylate does...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Etamsylate (diethylammonium 2,5-dihydroxybenzenesulfonate) is a highly specialized synthetic hemostatic and angioprotective agent. Unlike conventional procoagulants or antifibrinolytics, Etamsylate does not alter the plasma coagulation cascade (secondary hemostasis) nor does it inhibit fibrinolysis[1]. Instead, it acts exclusively at the microvascular level to optimize primary hemostasis . This whitepaper provides an in-depth mechanistic analysis of Etamsylate, detailing its role in P-selectin upregulation, arachidonic acid pathway modulation, and capillary stabilization, alongside self-validating experimental protocols for preclinical evaluation.

Upregulation of P-Selectin: The Adhesion Catalyst

The most critical, recently elucidated mechanism of Etamsylate is its direct enhancement of platelet and endothelial cell adhesiveness via P-selectin (CD62P) membrane expression[2][3].

The Causality of Action: Under basal conditions, P-selectin is stored intracellularly within the α -granules of platelets and the Weibel-Palade bodies of endothelial cells. Etamsylate specifically binds to undetermined protein receptors on the cell membranes of both platelets and endothelial cells without significant intracellular uptake[3]. This receptor binding triggers an intracellular signaling cascade that forces the rapid translocation of P-selectin to the cell surface[3]. The increased density of surface P-selectin acts as a molecular tether, facilitating the rolling and firm adhesion of platelets to the damaged endothelium, thereby accelerating the formation of the initial platelet plug[3][4].

PSelectin E Etamsylate R Endothelial/Platelet Membrane Receptor E->R Binds S Intracellular Signaling Cascade R->S Activates P P-Selectin (CD62P) Surface Translocation S->P Triggers A Platelet-Endothelium Adhesion P->A Mediates

Etamsylate-induced P-selectin translocation and platelet adhesion pathway.

Modulation of the Arachidonic Acid Pathway

Etamsylate fine-tunes the local biochemical environment by modulating prostaglandin biosynthesis[5][6]. It acts as a selective inhibitor within the arachidonic acid cascade, specifically targeting the production of Prostacyclin (PGI2) [5][7].

The Causality of Action: Prostacyclin is a potent endogenous vasodilator and a strong inhibitor of platelet aggregation. By suppressing PGI2 synthesis (clinically measurable by a decrease in its stable metabolite, 6-oxoprostaglandin F1 α ), Etamsylate removes the inhibitory brakes on primary hemostasis[5][7]. This localized suppression shifts the hemostatic balance in favor of Thromboxane A2 (TXA2) and Prostaglandin F2 α (PGF2 α ) [5][6]. Consequently, this biochemical shift promotes localized capillary vasoconstriction and robust platelet aggregation precisely at the site of vascular injury[5].

AAPathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX PGI2 Prostacyclin (PGI2) [Vasodilation] PGH2->PGI2 Prostacyclin Synthase TXA2 Thromboxane A2 [Pro-aggregation] PGH2->TXA2 Thromboxane Synthase ETM Etamsylate ETM->PGI2 Inhibits

Etamsylate selectively inhibits Prostacyclin (PGI2) synthesis, shifting balance to TXA2.

Capillary Endothelial Stabilization

Beyond cellular adhesion, Etamsylate exerts a structural angioprotective effect on the microvasculature[5][8].

The Causality of Action: Etamsylate interacts with the extracellular matrix of the capillary wall, specifically promoting the polymerization of hyaluronic acid [5][7]. This polymerization reinforces the structural integrity of the capillary basement membrane, increasing the resistance of endothelial cells to mechanical damage and hydrostatic pressure[5][8]. This mechanism is highly responsible for the drug's efficacy in reducing capillary permeability, preventing edema, and mitigating microvascular leakage conditions such as neonatal intraventricular hemorrhage[2][5].

Quantitative Pharmacological Profile

To support translational drug development, the following table synthesizes the quantitative pharmacodynamic data associated with Etamsylate's mechanism of action[3][6][9].

Pharmacodynamic ParameterQuantitative ObservationBiological Implication
P-Selectin Expression (Whole Blood) Baseline 2% 4-5% at 1 μ M EtamsylateSignificant enhancement of basal platelet activation state.
P-Selectin Expression (Isolated Platelets) 39% increase at 1 μ M; 75-90% increase at 10 μ MDirect, dose-dependent receptor activation on platelets.
Prostaglandin Biosynthesis Inhibition IC 50​ 0.5 mM (in human myometrium microsomes)Targeted suppression of PGI2-mediated vasodilation.
Bleeding Time Reduction (In Vivo) Up to 50% reduction observed between 30 min to 4 hrsRapid onset of primary hemostasis restoration.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in preclinical settings, researchers must utilize self-validating assays. The following protocol outlines a rigorously controlled workflow for quantifying Etamsylate's effect on platelet activation using Flow Cytometry.

Workflow C 1. Platelet Isolation I 2. Etamsylate Incubation C->I F 3. CD62P Flow Cytometry I->F A 4. Isotype Validation F->A

Step-by-step experimental workflow for validating Etamsylate efficacy via flow cytometry.

Protocol: Flow Cytometric Quantification of P-Selectin (CD62P) Expression

Design Rationale: This system is self-validating because it incorporates matched isotype controls to subtract non-specific binding, ensuring that the measured fluorescence strictly correlates with Etamsylate-induced CD62P translocation.

Step 1: Blood Collection and Platelet Isolation

  • Draw whole blood into sodium citrate tubes (3.2%) to prevent premature coagulation while preserving primary hemostatic pathways.

  • Centrifuge at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Causality: Gentle centrifugation prevents mechanical shearing, which could artificially activate platelets and skew baseline P-selectin data.

Step 2: Etamsylate Incubation

  • Aliquot PRP into test tubes.

  • Treat aliquots with varying concentrations of Etamsylate (e.g., 1 μ M, 5 μ M, 10 μ M) and a vehicle control (DMSO/Water) for 15 minutes at 37°C. Causality: A 15-minute incubation mimics the rapid pharmacokinetic onset of the drug observed in clinical settings[8].

Step 3: Fluorescent Labeling

  • Add FITC-conjugated anti-human CD62P (P-selectin) monoclonal antibodies to the treated samples.

  • Crucial Self-Validation Step: In parallel tubes, add a FITC-conjugated IgG1 Isotype control. Causality: The isotype control validates the assay by proving that any increase in fluorescence in the CD62P tubes is due to specific receptor-antibody binding, not non-specific Fc-receptor interactions.

Step 4: Flow Cytometric Analysis

  • Fix the samples with 1% paraformaldehyde to lock the membrane proteins in place.

  • Analyze via flow cytometry, gating for the platelet population using forward and side scatter characteristics.

  • Quantify the percentage of platelets expressing CD62P relative to the vehicle control.

Conclusion

Etamsylate remains a unique pharmacological entity in the landscape of hemostatic agents. By bypassing the coagulation cascade and directly fortifying the earliest stages of hemostasis—via P-selectin upregulation, PGI2 inhibition, and hyaluronic acid polymerization—it provides targeted microvascular control[2][3][5]. For drug developers, understanding these distinct pathways opens avenues for synergistic therapies, particularly in managing capillary bleeding where traditional procoagulants fall short.

References

  • Alvarez-Guerra M, et al. (2002). The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells. Thrombosis Research, 107(6):329-335. URL:[Link]

  • Garay RP, et al. (2006). Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. American Journal of Therapeutics (Indexed via PubMed). URL:[Link]

  • Patsnap Synapse (2024). What is the mechanism of Etamsylate? Patsnap. URL:[Link]

  • Frontiers in Veterinary Science (2023). Influence of etamsylate on coagulation parameters in dogs. Frontiers. URL:[Link] (Domain Reference)

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Ethamsylate

Introduction Ethamsylate (or Etamsylate) is a synthetic hemostatic agent widely utilized in clinical practice to manage and prevent capillary bleeding in various medical and surgical scenarios.[1][2][3] Its efficacy is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethamsylate (or Etamsylate) is a synthetic hemostatic agent widely utilized in clinical practice to manage and prevent capillary bleeding in various medical and surgical scenarios.[1][2][3] Its efficacy is attributed to its ability to enhance platelet adhesiveness and restore capillary endothelial resistance.[4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of Ethamsylate's physicochemical properties and solubility is paramount. These fundamental characteristics govern its behavior in vitro and in vivo, directly influencing formulation strategies, analytical method development, and ultimately, its bioavailability and therapeutic effectiveness. This guide provides a detailed exploration of these core properties, supplemented with field-proven experimental protocols and their underlying scientific rationale.

Chemical Identity and Core Physicochemical Properties

Ethamsylate is the diethylamine salt of 2,5-dihydroxybenzenesulfonic acid.[6][7][8] Its chemical structure consists of an aromatic sulfonic acid core functionalized with two hydroxyl groups, which is ionically bonded to a diethylamine cation. This salt structure is fundamental to its physical and chemical behavior.

The key physicochemical properties of Ethamsylate are summarized in the table below, providing a quantitative foundation for its scientific evaluation.

PropertyValueSource(s)
Chemical Name 2,5-dihydroxybenzenesulfonic acid; N-ethylethanamine[7][9]
Synonyms Etamsylate, Cyclonamine, Dicynene, Dicynone[7][8][9]
CAS Number 2624-44-4[7][9][10]
Molecular Formula C10H17NO5S[7][10][11]
Molecular Weight 263.31 g/mol [7][10][11]
Appearance White to almost white crystalline powder[5][6][10]
Melting Point 125°C to 134°C[6][8][10][12]
pKa Not explicitly found in searches, but as a sulfonic acid derivative, a low pKa (acidic) is expected.
LogP (n-octanol/water) Data not explicitly available; however, its high water solubility suggests a low LogP value.

Solubility Profile: A Critical Determinant of Performance

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and subsequent absorption. Ethamsylate's solubility is highly dependent on the solvent system, a characteristic directly linked to its ionic nature.

Aqueous and Organic Solubility

Ethamsylate exhibits a distinct solubility pattern, being highly soluble in polar protic solvents while showing poor solubility in non-polar organic solvents. This is consistent with its salt structure, which readily dissociates in polar media.

SolventSolubility DescriptionQuantitative Value (at 25°C unless noted)Source(s)
Water Very soluble53 mg/mL[6][9]
Methanol Freely soluble-[11][12]
Ethanol (anhydrous) Soluble<1 mg/mL (contradictory data exists)[6][11][12]
Dimethyl Sulfoxide (DMSO) Soluble40-120 mg/mL (varies by source)[6][13][14]
Methylene Chloride Practically insoluble-[11][12]
Chloroform Insoluble-[6]
Ether Insoluble-[6]

Note on Data Variability: Discrepancies in reported quantitative solubility values (e.g., for Ethanol and DMSO) can arise from differences in experimental conditions, such as temperature, purity of the material, and the specific methodology used. It is crucial to determine solubility under the specific conditions relevant to the intended application.

Influence of pH on Aqueous Solubility

The pH of the aqueous medium is a critical factor governing the solubility of ionizable drugs like Ethamsylate. Ethamsylate is a salt of a strong acid (2,5-dihydroxybenzenesulfonic acid) and a weak base (diethylamine). The sulfonic acid group is expected to have a very low pKa, meaning it will be ionized (negatively charged) across the entire physiological pH range. The key to its pH-dependent behavior lies in the ionization of the two hydroxyl groups on the benzene ring and the diethylamine counter-ion. Understanding this relationship is vital for the development of both oral and parenteral formulations. For instance, commercial injection formulations of Ethamsylate are typically maintained at a pH between 6.2 and 6.8 to ensure stability and physiological compatibility.[9]

The diagram below illustrates the relationship between pH, pKa, and the ionization state of a generic acidic compound, which is fundamental to understanding Ethamsylate's behavior.

ph_pka_relationship cluster_ph_scale pH Scale cluster_species Dominant Molecular Species (Acid) ph_low Low pH (Acidic) protonated Protonated Form (HA) Less Soluble ph_low->protonated [H⁺] is high ph_pka pH = pKa deprotonated Deprotonated Form (A⁻) More Soluble ph_pka->deprotonated [HA] = [A⁻] 50% Ionized ph_high High pH (Basic) ph_high->deprotonated [H⁺] is low

Caption: Relationship between pH, pKa, and the ionization state of an acidic molecule.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods must be employed for determining physicochemical properties. The following sections detail robust, step-by-step protocols for key analyses.

Protocol: Determination of pKa by Potentiometric Titration

Causality Statement: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of pH changes upon the addition of a titrant.[15] This method is ideal for ionizable compounds like Ethamsylate, as it allows for the precise identification of the inflection point on the titration curve, which corresponds to the pKa.[16][17]

Methodology:

  • System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurement.[16]

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of Ethamsylate in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is limiting, though Ethamsylate is very water-soluble) to achieve a final concentration of approximately 10⁻³ to 10⁻⁴ M.[15][18]

    • Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[16]

  • Inert Atmosphere: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially in basic solutions.[16]

  • Titration:

    • Immerse the calibrated pH electrode and the titrant delivery tip into the stirred solution.

    • Titrate the Ethamsylate solution with a standardized solution of 0.1 M sodium hydroxide (NaOH) for an acidic compound.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.[16]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pH at the half-equivalence point (the midpoint of the buffer region on the titration curve) is equal to the pKa of the analyte.[16]

Protocol: Determination of LogP by Shake-Flask Method (OECD 107)

Causality Statement: The shake-flask method is a direct and reliable technique for determining the n-octanol/water partition coefficient (LogP), a critical measure of a drug's lipophilicity.[19][20] This property is a key predictor of membrane permeability and in vivo absorption. The method's validity is based on allowing a solute to reach thermodynamic equilibrium between two immiscible phases. For ionizable compounds, conducting the experiment at a pH where the molecule is in its neutral, non-ionized form is crucial for determining the intrinsic partition coefficient (LogP).[20]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the introduction of the analyte.

    • For ionizable substances, use an appropriate buffer to maintain a pH where the compound is in its non-ionized form.[20]

  • Sample Preparation:

    • Prepare a stock solution of Ethamsylate in the phase in which it is more soluble (water).

    • The final concentration should not exceed 0.01 mol/L in either phase to avoid self-association.[21]

  • Equilibration:

    • In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol and pre-saturated aqueous phase. Three different volume ratios should be tested.[19]

    • Add a known amount of the Ethamsylate stock solution.

    • Agitate the vessels at a constant temperature (20-25 °C) until equilibrium is reached. This may take several hours.[19]

  • Phase Separation:

    • Separate the two phases by centrifugation to ensure a clean separation and break any emulsions.[19][22]

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

    • Determine the concentration of Ethamsylate in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in the n-octanol phase to that in the aqueous phase: P = C_octanol / C_aqueous

    • The final value is expressed as its base-10 logarithm (LogP). The results from the different volume ratios should agree within ± 0.3 log units.[19]

Protocol: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

Causality Statement: The shake-flask method is the definitive technique for measuring thermodynamic equilibrium solubility.[23] It ensures that the solution is truly saturated with the drug in equilibrium with its solid phase, providing a fundamental value for biopharmaceutical classification and preformulation studies. The workflow below ensures that equilibrium is achieved and accurately measured.

Caption: Experimental workflow for equilibrium solubility determination via the shake-flask method.

Methodology:

  • Media Preparation: Prepare relevant aqueous media. For biopharmaceutical classification, this typically includes buffers at pH 1.2, 4.5, and 6.8, maintained at 37 ± 1 °C.[24]

  • Sample Addition: Add an excess amount of solid Ethamsylate to vials containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath (37 ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[24] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[24]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.45 µm PVDF). It is critical to ensure the filter does not adsorb the drug, which can be checked by passing a solution of known concentration through the filter and re-analyzing.[25]

  • Analysis and Reporting:

    • Quantify the concentration of dissolved Ethamsylate in the clear supernatant or filtrate using a validated, stability-indicating analytical method like HPLC-UV.

    • Verify the pH of the solution at the end of the experiment to ensure it has not shifted significantly.[24]

    • The experiment should be performed in at least triplicate for each condition. Report the mean solubility and standard deviation.

Implications for Drug Development

A thorough understanding of Ethamsylate's physicochemical properties is not merely an academic exercise; it directly informs critical decisions throughout the drug development lifecycle.

  • Formulation Development: The high aqueous solubility of Ethamsylate simplifies the development of parenteral (injectable) and oral liquid dosage forms.[1] For solid oral dosage forms (tablets), its hygroscopicity (tendency to absorb moisture) must be considered.[6][11] This necessitates controlled manufacturing environments and appropriate packaging to prevent degradation and ensure product stability.

  • Biopharmaceutical Classification System (BCS): Based on its high solubility ("very soluble in water"), Ethamsylate is likely a BCS Class 1 or Class 3 compound.[9][11] To confirm this, permeability data would be required. This classification is crucial for predicting in vivo performance and determining the potential for biowaivers.

  • Analytical Method Development: The presence of a chromophore in the Ethamsylate structure (the dihydroxybenzene ring) makes UV-Vis spectrophotometry and HPLC-UV suitable for its quantification.[12] Knowledge of its pKa is essential for developing robust HPLC methods, as it allows for the selection of a mobile phase pH that ensures consistent retention time and peak shape by keeping the analyte in a single ionic form.

Conclusion

The physicochemical and solubility characteristics of Ethamsylate define its behavior as a pharmaceutical substance. Its nature as a salt of a strong sulfonic acid results in high aqueous solubility, a key attribute for its formulation and clinical use. However, properties such as hygroscopicity present challenges that must be addressed during development. The application of standardized, robust analytical protocols, as detailed in this guide, is essential for generating the high-quality data needed to support successful formulation design, ensure regulatory compliance, and ultimately deliver a safe and effective therapeutic product.

References

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • National Center for Biotechnology Information. (n.d.). Etamsylate. PubChem Compound Database. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Ethamsylate. Retrieved from Wikidoc. [Link]

  • Sugano, K., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Pharmaceutical Development and Technology, 24(10), 1236-1243. [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from ECETOC. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]

  • De Belie, E., et al. (2011). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 225-235. [Link]

  • DrugFuture. (n.d.). Ethamsylate. Retrieved from DrugFuture.com. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from ResearchGate. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC. [Link]

  • LookChem. (n.d.). Etamsylate 2624-44-4 wiki. Retrieved from LookChem. [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from Phytosafe. [Link]

  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from WHO. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from Biotecnologie BT. [Link]

  • chemeurope.com. (n.d.). Ethamsylate. Retrieved from chemeurope.com. [Link]

  • Hubei widely|chemical. (n.d.). Etamsylate. Retrieved from Hubei widely|chemical. [Link]

  • Wikidata. (2025, November 8). ethamsylate. Retrieved from Wikidata. [Link]

  • ACS Publications. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]

  • European Pharmacopoeia. (2008).
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Exploratory

A Comprehensive Technical Guide to the Therapeutic Applications of Etamsylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Etamsylate (also known as ethamsylate) is a synthetic hemostatic and angioprotective agent utilized in the management of capillary hem...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Etamsylate (also known as ethamsylate) is a synthetic hemostatic and angioprotective agent utilized in the management of capillary hemorrhage.[1][2][3] Chemically identified as diethylammonium 2,5-dihydroxybenzenesulfonate, its primary therapeutic role is to control bleeding from small vessels by enhancing the initial stages of hemostasis without significantly impacting the systemic coagulation cascade.[4][5] This distinguishes it from other hemostatic drugs that may carry a higher risk of thromboembolic events.[3] For decades, Etamsylate has been a clinical staple in various fields, including surgery, gynecology, and internal medicine, for its ability to reduce capillary blood loss and stabilize vascular endothelium.[6][7][8]

This guide provides an in-depth analysis of Etamsylate, moving from its core pharmacodynamic principles and molecular mechanisms to its established clinical applications, safety profile, and the experimental methodologies required for its evaluation. The content is structured to provide not just a review of existing data, but a causal understanding of its therapeutic utility for professionals engaged in research and drug development.

Section 1: Core Pharmacodynamics and Mechanism of Action

The hemostatic effect of Etamsylate is multifaceted, targeting the fundamental components of primary hemostasis: the capillary endothelium and platelets.[4][9] Its mechanism is centered on reinforcing vascular integrity and promoting the formation of the initial platelet plug.

Primary Hemostasis Enhancement

1.1.1 Action on Capillary Endothelium Etamsylate is believed to exert a significant angioprotective effect by increasing the resistance of capillary walls and reducing their permeability.[1][9][10][11] This stabilization is crucial for preventing the leakage of blood from microvasculature. While the precise mechanism is not fully elucidated, one proposed action involves the polymerization and protection of hyaluronic acid, a key glycosaminoglycan in the endothelial basement membrane that contributes to its structural integrity.[1][3][11] By strengthening the capillary endothelium, Etamsylate effectively reduces bleeding time and blood loss from diffuse capillary beds.[4][9]

1.1.2 Action on Platelets A primary mechanism of Etamsylate is its ability to improve platelet adhesiveness.[2][9][12] It facilitates the interaction between platelets and the damaged endothelium, a critical first step in forming a hemostatic plug.[4] It is important to note that Etamsylate promotes platelet adhesion and aggregation at the site of injury but does not appear to affect coagulation factors in the plasma, nor does it interfere with fibrinolysis.[4] This localized action minimizes the risk of systemic hypercoagulability.

Molecular Mechanisms

Recent research has begun to uncover the specific molecular pathways through which Etamsylate exerts its effects.

1.2.1 Upregulation of P-selectin Studies have demonstrated that Etamsylate enhances the expression of P-selectin on the surface of both platelets and endothelial cells.[2][13][14] P-selectin is an adhesion molecule critical for the initial tethering and rolling of platelets and leukocytes on activated endothelium at a site of vascular injury.[14] By upregulating P-selectin, Etamsylate promotes platelet-endothelial adhesion and the formation of platelet-leukocyte aggregates, thereby strengthening the primary hemostatic plug.[13][15] It has been shown that Etamsylate binds to a specific receptor on platelet and endothelial cell membranes, which in turn signals for this increased P-selectin expression.[13][16]

G cluster_membrane Cell Membrane Etamsylate Etamsylate Receptor Membrane Receptor Etamsylate->Receptor Binds PSelectin_Vesicle P-selectin Storage Vesicle Receptor->PSelectin_Vesicle Signals Translocation PSelectin_Surface Surface P-selectin PSelectin_Vesicle->PSelectin_Surface Expression Platelet Circulating Platelet PSelectin_Surface->Platelet Mediates Adhesion

Caption: Experimental workflow for P-selectin expression analysis.

In Vivo Model: Rodent Tail Transection Bleeding Time

This protocol assesses the overall in vivo effect of Etamsylate on primary hemostasis.

Objective: To determine if Etamsylate administration reduces bleeding time in a standardized rodent model.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week.

  • Drug Administration: Divide animals into groups. Administer Etamsylate (e.g., 10 mg/kg, 20 mg/kg) or vehicle (saline) via intravenous (IV) or intraperitoneal (IP) injection.

  • Anesthesia: After a set time post-injection (e.g., 15 minutes for IV), anesthetize the rats (e.g., with isoflurane).

  • Temperature Control: Place the rat on a heating pad to maintain body temperature at 37°C. Submerge the tail in a 37°C saline bath.

  • Transection: Using a scalpel, transect the tail 3 mm from the tip.

  • Bleeding Time Measurement: Immediately start a stopwatch. Gently blot the tail tip with filter paper every 15 seconds, without touching the wound, until bleeding ceases. The time to cessation of bleeding for at least 30 seconds is the bleeding time.

  • Data Analysis: Compare the mean bleeding times between the Etamsylate-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

Etamsylate is a hemostatic agent with a unique mechanism of action focused on enhancing primary hemostasis by reinforcing capillary integrity and promoting platelet adhesion. [2][4][9]Its value lies in its ability to control capillary bleeding without inducing a systemic pro-thrombotic state. While it is an established therapy for menorrhagia and perioperative bleeding, its efficacy in certain conditions, such as PIVH in neonates, remains a subject of debate, underscoring the need for continued research. [17][18]Newer findings on its role in inhibiting FGF signaling may open novel therapeutic avenues. [19]For researchers and developers, a thorough understanding of its dual action on vessels and platelets, validated through robust preclinical and clinical models, is paramount to harnessing its full therapeutic potential.

References

  • Wikipedia. Etamsylate. [Link]

  • Garay RP, et al. (2006). Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. PubMed. [Link]

  • Inxight Drugs. ETHAMSYLATE. [Link]

  • Medcrine. (2025). Etamsylate (Sylate), Mechanism of Action, Indication and Dosage. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Science of Hemostasis: How Ethamsylate Works. [Link]

  • Patsnap Synapse. (2024). What is Etamsylate used for?. [Link]

  • Truemeds. Etamsylate | Uses, Side Effects & Medicines. [Link]

  • Alvarez-Guerra M, et al. (2002). The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells. PubMed. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Etamsylate?. [Link]

  • MrMed. (2026). Ethamsylate: View Uses, Side Effects, and Medicines. [Link]

  • Apollo Pharmacy. Etamsylate: Uses, Side Effects and Medicines. [Link]

  • Clinicaltrials.eu. Etamsylate – Application in Therapy and Current Clinical Research. [Link]

  • Centurion Healthcare. (2023). Etamsylate injection manufacturer. [Link]

  • Albiñana V, et al. (2019). Topically Applied Etamsylate: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition). PMC. [Link]

  • Fenwick L, et al. (1981). Etamsylate as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro. PubMed. [Link]

  • Biri A, et al. (1994). Ethamsylate in the prevention of periventricular-intraventricular hemorrhage in premature infants. PubMed. [Link]

  • Steris Pharma. (2023). Etamsylate (500 mg) ETHAMSLOW. [Link]

  • Truemeds. Etamsylate + Tranexamic Acid: View Uses, Side Effects and Medicines. [Link]

  • Hunt R, et al. (2001). Ethamsylate for the prevention of morbidity and mortality in preterm or very low birth weight infants. PMC. [Link]

  • Centurion Healthcare. (2024). Role of Etamsylate Tablets in Medical Treatment. [Link]

  • Kumar A, et al. (2001). Role of ethamsylate in preventing periventricular-intraventricular hemorrhage in premature infants below 34 weeks of gestation. PubMed. [Link]

  • ResearchGate. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury | Request PDF. [Link]

  • Hernandez MR, et al. (2004). The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury. PubMed. [Link]

  • Bonnar J, et al. (1996). Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid. PMC. [Link]

  • Bonnar J, et al. (1996). Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid. PubMed. [Link]

  • ResearchGate. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells | Request PDF. [Link]

  • Cooke RWI, et al. (1982). Prophylactic ethamsylate for periventricular haemorrhage. PMC. [Link]

  • Kasim S, et al. (2018). A comparative study of tranexamic acid and ethamsylate in menorrhagia. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]

  • 1mg. (2025). Ethamsylate: View Uses, Side Effects and Medicines. [Link]

  • Cochrane. (2022). Ethamsylate for the prevention of morbidity and mortality in preterm or very low birth weight infants. [Link]

  • ClinicalTrials.gov. (2015). Tranexamic Acid and Ethamsylate For Preventing PPH in Patient Undergoing LSCS at High Risk For PPH. [Link]

  • Alanwar A, et al. (2020). Tranexamic Acid and Ethamsylate for Reducing Blood Loss in Patient Undergoing Lower Segment Cesarean Section at High Risk for Post-Partum Hemorrhage: A Pilot Study. Scirp.org. [Link]

  • Steris Online. (2024). Etamsylate (500mg) & ETHAMSLOW 500 : Dosage, Side Effects, Price, Composition and More…. [Link]

  • ClinicalTrials.gov. (2022). Comparison Study of Oxytocin Versus Tranexamic Acid and Etamsylaye Versus Placebo(Saline). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etamsylate?. [Link]

  • Semantic Scholar. Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent. [Link]

Sources

Foundational

Unveiling the Chemical Identity and Landscape of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide

For Immediate Release This technical guide serves as a comprehensive overview of the chemical compound 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide, intended for researchers, scientists, and professionals in th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as a comprehensive overview of the chemical compound 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide, intended for researchers, scientists, and professionals in the field of drug development and chemical research. The focus of this document is to provide a detailed account of its identification, structural characteristics, and the current landscape of available scientific information.

Core Identification: Establishing the Chemical Abstract Service (CAS) Number

The definitive identifier for the chemical compound 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide is CAS Number 78554-91-3 .[1][2] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, to every chemical substance described in the open scientific literature. The compound is also known by its synonym, 2-(3,3-Diethylureido)-N,N-diethylbenzamide.[1][2]

The molecular formula for this compound is C₁₆H₂₅N₃O₂, and it has a molecular weight of 291.39 g/mol .[1] The structural representation of the molecule is provided below.

Figure 1. Chemical structure of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide.

Synthesis and Chemical Properties: A Landscape of Limited Data

However, the synthesis of structurally related compounds, such as o-ureidobenzonitrile derivatives, has been reported. One such method involves an efficient electrochemical synthesis from 2-aminobenzamides and isothiocyanates, utilizing ammonium iodide as a mediator.[2] This iodide-mediated desulfurization-cyclization process proceeds under mild conditions and offers a greener alternative to traditional methods.[2] While not a direct protocol for the target compound, this methodology may provide a foundational approach for its synthesis.

Contextual Insights from Structurally Related N,N-Diethylbenzamide Derivatives

Given the limited specific data on CAS 78554-91-3, it is instructive to examine the properties and applications of its structural analogs, particularly N,N-diethyl-m-toluamide (DEET), a widely studied and utilized insect repellent.

Pharmacokinetics and Safety of DEET

DEET is known to be effective against a variety of biting insects.[3] Studies on its pharmacokinetics show that it can penetrate the skin, with rapid and extensive biodistribution, metabolism, and elimination.[3] While generally considered safe for topical use when applied as recommended, there have been occasional reports of side effects.[3]

Mechanism of Action as an Insect Repellent

The mode of action for DEET and related benzamide derivatives as insect repellents is an area of active research. One prominent theory suggests that these compounds interfere with the olfactory receptors of insects. For instance, DEET has been shown to interact with odorant receptors in bed bugs, potentially scrambling the odor-coding process for human scents.[4] Another study suggests that DEET may act as an acetylcholinesterase inhibitor, which could contribute to its neurotoxic effects on insects.[5] Furthermore, research indicates that DEET can target octopaminergic synapses in insects, leading to neuroexcitation and toxicity.[5]

Metabolism of N,N-Diethylbenzamide Derivatives

Studies in rats have shown that N,N-diethylbenzamide and its derivatives are metabolized through processes such as oxidative mono-N-deethylation followed by enzymatic hydrolysis.[6] The resulting metabolites are then excreted.[6]

Future Research Directions

The lack of extensive research on 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide presents a clear opportunity for further scientific investigation. Key areas for future research include:

  • Development and optimization of a robust synthesis protocol.

  • Thorough characterization of its physicochemical properties.

  • Screening for potential biological activities, including but not limited to insect repellent properties.

  • Comparative studies with structurally similar compounds to elucidate structure-activity relationships.

Conclusion

While the fundamental identification of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide by its CAS number 78554-91-3 is established, the scientific community's understanding of this specific molecule remains in its infancy. The available information is largely limited to its entry in chemical databases, with a significant gap in the peer-reviewed literature regarding its synthesis, properties, and applications. By drawing parallels with well-studied analogs like DEET, researchers can formulate hypotheses and design experiments to unlock the potential of this and other related N,N-diethylbenzamide derivatives. This technical guide serves as a call to the scientific community to explore this under-researched chemical entity.

References

  • Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12–27. [Link]

  • Wang, Y., et al. (2021). A mild synthesis of o-ureidobenzonitrile derivatives via iodide-mediated electrolysis from 2-aminobenzamides. Organic & Biomolecular Chemistry, 19(34), 7433-7437. [Link]

  • Golovko, O., et al. (1996). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Xenobiotica, 26(1), 69-79. [Link]

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]

  • Wang, Y., et al. (2017). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 8, 417. [Link]

Sources

Exploratory

Pharmacokinetics and Metabolism of Etamsylate In Vivo: A Technical Guide

Executive Summary Etamsylate (diethylamine 2,5-dihydroxybenzenesulfonate) is a highly hydrophilic, non-thrombogenic hemostatic agent widely utilized to control capillary bleeding and periventricular hemorrhage. Unlike co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Etamsylate (diethylamine 2,5-dihydroxybenzenesulfonate) is a highly hydrophilic, non-thrombogenic hemostatic agent widely utilized to control capillary bleeding and periventricular hemorrhage. Unlike conventional coagulants, etamsylate does not alter the standard coagulation cascade (e.g., prothrombin time or fibrinolysis). Instead, it modulates primary hemostasis at the endothelial level. This whitepaper provides an in-depth analysis of its in vivo pharmacokinetics (PK), metabolic fate, and the bioanalytical methodologies required for its quantification in human plasma.

In Vivo Pharmacokinetic Profiling

The pharmacokinetic behavior of etamsylate is fundamentally dictated by its high polarity and low liposolubility. These physicochemical properties govern its absorption, distribution, and rapid renal clearance.

  • Absorption: Etamsylate exhibits excellent oral bioavailability, approaching 100% (1)[1]. Following oral administration of a standard 500 mg dose, peak plasma concentrations ( Cmax​ ) range between 10 to 20 µg/mL, typically achieved within 3 to 4 hours ( Tmax​ )[1].

  • Distribution: Due to its hydrophilic nature, etamsylate cannot easily traverse lipid bilayers. Causality: This inability to partition into deep tissue compartments restricts the drug primarily to the extracellular fluid and the circulatory system. Consequently, it exhibits a very low Volume of Distribution ( Vd​ ) of approximately 0.21 L/kg in humans (2)[2].

  • Metabolism & Elimination: Etamsylate undergoes negligible hepatic metabolism. Because it remains in the aqueous systemic circulation, it is rapidly cleared by the kidneys and is excreted practically unaltered in the urine (3)[3]. The elimination half-life ( t1/2​ ) is correspondingly short, ranging from 1.8 to 2.5 hours[1].

Quantitative Pharmacokinetic Summary
Pharmacokinetic ParameterValue / Range (Human, 500 mg Oral)Mechanistic Rationale
Bioavailability ( F ) ~ 100%High aqueous solubility ensures complete GI dissolution.
Cmax​ 10 – 20 µg/mLRapid absorption into the central compartment.
Tmax​ 3.0 – 4.0 hoursTime required for complete intestinal transit and absorption.
Volume of Distribution ( Vd​ ) ~ 0.21 L/kgHigh polarity prevents deep tissue penetration.
Elimination Half-Life ( t1/2​ ) 1.8 – 2.5 hoursRapid renal filtration of the unaltered hydrophilic molecule.

Pharmacodynamics and Metabolic Pathway Modulation

Etamsylate does not induce generalized thrombosis because it bypasses the secondary coagulation cascade entirely. Its mechanism of action is isolated to primary hemostasis via the modulation of the arachidonic acid pathway.

Causality of Hemostasis: Etamsylate specifically inhibits the biosynthesis of prostacyclin ( PGI2​ ) while simultaneously enhancing the platelet response to thromboxane A2 ( TXA2​ ) and calcium ionophores (4)[4]. Because PGI2​ is a potent vasodilator and a natural inhibitor of platelet aggregation, its localized suppression at the site of a vascular lesion allows TXA2​ -driven platelet adhesion and capillary vasoconstriction to proceed unopposed, thereby rapidly reducing bleeding time[4].

G AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX Pathway PGI2 Prostacyclin (PGI2) (Vasodilation & Anti-aggregation) PGH2->PGI2 PGI2 Synthase TXA2 Thromboxane A2 (TXA2) (Platelet Aggregation) PGH2->TXA2 TXA2 Synthase Etamsylate Etamsylate Inhibition Inhibits PGI2 Synthase Etamsylate->Inhibition Enhancement Enhances Platelet Response Etamsylate->Enhancement Inhibition->PGI2 Enhancement->TXA2

Caption: Etamsylate mechanism: PGI2 synthesis inhibition and TXA2 response enhancement.

Bioanalytical Methodology: HPLC Protocol for Plasma Quantification

To accurately determine the PK parameters of etamsylate, a highly sensitive and self-validating High-Performance Liquid Chromatography (HPLC) method is required.

Experimental Causality:

  • Extraction Strategy: Because etamsylate is highly polar, traditional Liquid-Liquid Extraction (LLE) using organic solvents results in poor recovery (the drug remains in the aqueous phase). Therefore, Protein Precipitation (PPT) using an acid (e.g., 6% perchloric acid or trichloroacetic acid) is the optimal choice. It denatures plasma proteins while keeping the hydrophilic etamsylate entirely in the aqueous supernatant (5)[5].

  • Chromatographic Retention: On a reversed-phase C18 column, polar compounds elute almost immediately. To force etamsylate to interact with the hydrophobic stationary phase and separate it from the solvent front, a highly aqueous mobile phase (95% aqueous buffer) must be utilized[5].

Step-by-Step Analytical Protocol

Step 1: Sample Preparation & Spiking

  • Transfer 250 µL of human plasma (collected in heparinized tubes) into a microcentrifuge tube.

  • Spike the sample with 25 µL of the Internal Standard (IS) working solution. Note: Allopurinol is recommended as the IS because its polarity and UV absorbance closely mimic etamsylate, ensuring self-validation of extraction recovery[5].

Step 2: Protein Precipitation

  • Add 250 µL of 6% trichloroacetic acid (or perchloric acid) to the spiked plasma.

  • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

Step 3: Centrifugation & Collection

  • Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C.

  • Carefully extract the clear, aqueous supernatant, avoiding the protein pellet.

Step 4: HPLC Isocratic Analysis

  • Column: HyPURITY C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: 20 mM sodium dihydrogen phosphate (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 95:5 (v/v) ratio.

  • Flow Rate: 0.75 mL/min.

  • Detection: UV detection programmed at 309 nm for etamsylate[5].

  • Injection Volume: 25 µL of the supernatant.

Workflow S1 1. Plasma Collection (Heparinized Tubes) S2 2. Internal Standard Addition (Allopurinol) S1->S2 S3 3. Protein Precipitation (6% Perchloric Acid) S2->S3 S4 4. Centrifugation (3000 rpm, 10 min) S3->S4 S5 5. Isocratic HPLC (C18 Column, 95% Aqueous) S4->S5 S6 6. PK Parameter Calculation S5->S6

Caption: Step-by-step bioanalytical workflow for Etamsylate quantification in human plasma.

References

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - EMA. European Medicines Agency. Available at: 1

  • 125 mg/ml Solution for injection - DATA SHEET. Bimeda. Available at:3

  • Haemostatic agent etamsylate in vitro and in vivo antagonizes anti-coagulant activity of heparin. ResearchGate. Available at: 2

  • A new and simple HPLC method for determination of etamsylate in human plasma and its application to pharmacokinetic study in healthy adult male volunteers. National Institutes of Health (PMC). Available at: 5

  • Effects of etamsylate on platelet functions and arachidonic acid metabolism. National Institutes of Health (PubMed). Available at: 4

Sources

Foundational

An In-depth Technical Guide to the Angioprotective Effects of Ethamsylate

This guide provides a comprehensive technical overview of Ethamsylate, a synthetic hemostatic agent, and its multifaceted angioprotective properties. It is intended for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Ethamsylate, a synthetic hemostatic agent, and its multifaceted angioprotective properties. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and applications of this long-standing therapeutic compound.

Introduction: Ethamsylate as a Capillary-Stabilizing Agent

Ethamsylate is an antihemorrhagic agent that has been in clinical use for decades to manage and prevent capillary bleeding in various conditions, including dysfunctional uterine bleeding and surgical procedures.[1][2] Its primary therapeutic action is centered on enhancing capillary endothelial resistance and promoting platelet adhesion, which collectively contribute to the cessation of bleeding.[3][4][5] Unlike many other hemostatic agents, Ethamsylate's mechanism does not significantly interfere with the systemic coagulation cascade, making it a well-tolerated option with a favorable safety profile.[6][7] This guide will delve into the molecular underpinnings of Ethamsylate's angioprotective effects, supported by preclinical and clinical evidence, and provide detailed protocols for its investigation.

Molecular Mechanisms of Angioprotection

Ethamsylate exerts its angioprotective effects through a combination of mechanisms that impact endothelial cells, platelets, and the surrounding microenvironment. These include the modulation of prostaglandin synthesis, enhancement of platelet adhesion, and inhibition of angiogenesis.

Inhibition of Prostaglandin Biosynthesis

Prostaglandins, particularly prostacyclin (PGI2), are potent vasodilators and inhibitors of platelet aggregation.[3][4] Ethamsylate has been shown to inhibit the biosynthesis and action of prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability.[3][8][9] By reducing the levels of these prostaglandins, Ethamsylate helps to maintain vascular tone and reduce bleeding.[4][10] It is suggested that Ethamsylate may not have anti-cyclo-oxygenase activity but rather inhibits the activity of prostacyclin synthetase, endoperoxide reductase, endoperoxide isomerase, and thromboxane synthetase.[10]

Enhancement of Platelet Adhesion and P-Selectin Expression

A crucial aspect of Ethamsylate's hemostatic action is its ability to improve platelet adhesiveness.[1][4][11] This is achieved, in part, by enhancing the membrane expression of P-selectin on both human platelets and cultured endothelial cells.[11][12] P-selectin is a cell adhesion molecule that plays a critical role in the initial tethering of platelets to the site of vascular injury.[13] Studies have shown that Ethamsylate can induce a modest but significant increase in the percentage of platelets expressing P-selectin.[11][12] This enhanced P-selectin expression promotes platelet-leukocyte aggregation, further contributing to the formation of a stable hemostatic plug.[11][13]

Anti-Angiogenic Effects via FGF Pathway Inhibition

Recent research has uncovered an anti-angiogenic role for Ethamsylate, primarily through the inhibition of the Fibroblast Growth Factor (FGF) signaling pathway.[14][15] In endothelial cells, Ethamsylate has been shown to inhibit wound healing and tubulogenesis on Matrigel.[9][14] This anti-angiogenic effect is mediated by a decrease in the phosphorylation of downstream signaling molecules such as Akt and ERK1/2.[14][15] This mechanism is particularly relevant in pathological conditions characterized by excessive angiogenesis, such as in certain ocular diseases.[16][17]

Below is a diagram illustrating the key signaling pathways influenced by Ethamsylate.

Ethamsylate_Signaling Ethamsylate Ethamsylate Prostaglandins Prostaglandin Biosynthesis Ethamsylate->Prostaglandins Inhibits P_Selectin P-Selectin Expression (Platelets & Endothelial Cells) Ethamsylate->P_Selectin Enhances FGF_Signaling FGF Signaling Pathway Ethamsylate->FGF_Signaling Inhibits Capillary_Resistance Increased Capillary Resistance Ethamsylate->Capillary_Resistance Restores PGI2 Prostacyclin (PGI2) Prostaglandins->PGI2 Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Vasodilation Vasodilation & Increased Permeability PGI2->Vasodilation Promotes Hemostasis Hemostasis Platelet_Aggregation->Hemostasis Platelet_Adhesion Platelet Adhesion P_Selectin->Platelet_Adhesion Promotes Platelet_Adhesion->Hemostasis Akt_ERK Akt/ERK Phosphorylation FGF_Signaling->Akt_ERK Angiogenesis Angiogenesis Akt_ERK->Angiogenesis Promotes Capillary_Resistance->Hemostasis

Caption: Signaling pathways modulated by Ethamsylate.

Preclinical Evidence of Angioprotective Effects

A substantial body of preclinical research, encompassing both in vitro and in vivo models, has validated the angioprotective properties of Ethamsylate.

In Vitro Studies

In vitro experiments using human platelets and endothelial cells have been instrumental in elucidating the molecular mechanisms of Ethamsylate. Key findings from these studies are summarized in the table below.

Model SystemKey FindingsReference(s)
Human PlateletsEnhanced P-selectin expression.[11][12]
Cultured Endothelial Cells (SVAREC)Enhanced P-selectin expression.[11][12]
Human Umbilical Vein Endothelial Cells (HUVECs)No significant effect on cell viability; inhibition of migration and tubulogenesis.[14]
Microsomes from pregnant human myometriumInhibition of prostaglandin biosynthesis.[10]
In Vivo and Animal Models

Animal models have been crucial in demonstrating the physiological effects of Ethamsylate on hemostasis and vascular integrity. These models have provided evidence for its efficacy in reducing bleeding time and protecting against vascular damage.

Animal ModelKey FindingsReference(s)
Damaged Rabbit AortaModest but significant increase in platelet-leukocyte aggregates.[11]
Rat model of CCl4-induced liver damageProtective effect against hepatotoxicity, likely through antioxidant action and effects on platelet adhesiveness.[18]
Equine platelets (in vitro and in vivo)In vitro studies showed increased P-selectin expression and annexin V binding, suggesting a pre-activation state of platelets.[19]

Experimental Protocols for Assessing Angioprotective Effects

To facilitate further research into the angioprotective properties of Ethamsylate, this section provides detailed methodologies for key experiments.

Platelet P-Selectin Expression Assay (Flow Cytometry)

This protocol is designed to quantify the effect of Ethamsylate on P-selectin expression on the surface of platelets.

Materials:

  • Freshly drawn human whole blood collected in citrate anticoagulant.

  • Ethamsylate solution at various concentrations.

  • Phycoerythrin (PE)-conjugated anti-human CD62P (P-selectin) antibody.

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human CD41 (platelet marker) antibody.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Dilute whole blood 1:10 with PBS.

  • Add Ethamsylate to the diluted blood at final concentrations ranging from 1 µM to 100 µM. Include a vehicle control.

  • Incubate for 15 minutes at room temperature.

  • Add PE-conjugated anti-CD62P and FITC-conjugated anti-CD41 antibodies at the manufacturer's recommended concentrations.

  • Incubate for 20 minutes in the dark at room temperature.

  • Fix the samples with 1% paraformaldehyde in PBS.

  • Analyze the samples on a flow cytometer, gating on the CD41-positive population to identify platelets.

  • Quantify the percentage of platelets expressing P-selectin (CD62P-positive).

Endothelial Cell Tube Formation Assay (Angiogenesis)

This assay assesses the effect of Ethamsylate on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Matrigel Basement Membrane Matrix.

  • Ethamsylate solution at various concentrations.

  • 24-well culture plates.

  • Inverted microscope with imaging capabilities.

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of Ethamsylate (e.g., 0-100 µM).

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

The workflow for the endothelial cell tube formation assay is depicted in the diagram below.

Tube_Formation_Workflow Start Start Coat_Plate Coat 24-well plate with Matrigel Start->Coat_Plate Solidify Solidify Matrigel at 37°C Coat_Plate->Solidify Prepare_Cells Prepare HUVECs with varying Ethamsylate concentrations Solidify->Prepare_Cells Seed_Cells Seed HUVECs onto Matrigel Prepare_Cells->Seed_Cells Incubate Incubate for 4-6 hours at 37°C Seed_Cells->Incubate Image Image tube formation with microscope Incubate->Image Analyze Quantify tube formation (length, junctions, branches) Image->Analyze End End Analyze->End

Caption: Workflow for the endothelial cell tube formation assay.

Clinical Applications and Evidence

Ethamsylate is clinically utilized for the prophylaxis and control of hemorrhages from small blood vessels in various medical and surgical settings.[2][3][8] Well-controlled clinical trials have demonstrated its efficacy in reducing blood loss in dysfunctional uterine bleeding.[1][7] It has also been investigated for the prevention of periventricular hemorrhage in very low birth weight infants, although with mixed results on long-term outcomes.[20][21]

More recently, the anti-angiogenic properties of Ethamsylate have led to its exploration in ophthalmology. Studies have investigated its potential in treating conditions like diabetic retinopathy and age-related macular degeneration (AMD), where pathological angiogenesis is a key feature.[16][22][23][24] Intravitreal and topical applications of Ethamsylate have shown promise in reducing macular edema and improving visual acuity in some patients.[17][23]

Conclusion and Future Directions

Ethamsylate is a well-established hemostatic agent with a multifaceted mechanism of action that underpins its angioprotective effects. Its ability to enhance capillary resistance, promote platelet adhesion, and inhibit prostaglandin synthesis and angiogenesis makes it a valuable therapeutic tool. The elucidation of its anti-angiogenic properties has opened new avenues for its application in diseases characterized by pathological neovascularization.

Future research should focus on further delineating the precise molecular targets of Ethamsylate and exploring its potential in combination therapies. The development of novel drug delivery systems, such as targeted nanoparticles, could enhance its efficacy and minimize potential side effects. Furthermore, large-scale, randomized controlled trials are warranted to firmly establish its role in the treatment of ocular and other angiogenesis-dependent diseases.

References

  • Albiñana, V., Giménez-Gallego, G., García-Mato, A., Palacios, P., Recio-Poveda, L., Cuesta, A. M., ... & Botella, L. M. (2019). Topically Applied Etamsylate: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition). TH open : companion journal to thrombosis and hemostasis, 3(3), e230–e243. [Link]

  • Alvarez-Guerra, M., Garay, R. P., & Hannaert, P. (2002). The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells. Thrombosis research, 107(6), 329–335. [Link]

  • Wikipedia. (2023). Etamsylate. [Link]

  • Alvarez-Guerra, M., Garay, R. P., & Hannaert, P. (2002). The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells. Thrombosis research, 107(6), 329–335. [Link]

  • Clinicaltrials.eu. (n.d.). Etamsylate – Application in Therapy and Current Clinical Research. [Link]

  • Garay, R. P., Chiavaroli, C., & Hannaert, P. (2006). Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. American journal of therapeutics, 13(3), 236–247. [Link]

  • Kovács, L., Falkay, G., & Herczeg, J. (1981). Etamsylate as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro. Experientia, 37(11), 1182–1183. [Link]

  • Truemeds. (n.d.). Ethamsylate: Uses, Side Effects, Medicines & Dosage. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Hemostasis: How Ethamsylate Works. [Link]

  • Zeelab Pharmacy. (n.d.). Ethamsylate: Uses, Benefits, Side Effects, And Price. [Link]

  • STERIS HEALTHCARE PVT LTD. (2025, June 13). Tab Etamsylate 500mg: Effective Solution for Bleeding. [Link]

  • Practo. (2021, October 27). Ethamsylate - Uses, Dosage, Side Effects, Price, Composition. [Link]

  • MIMS Singapore. (n.d.). Etamsylate: Uses & Dosage. [Link]

  • Hernandez, M. R., Alvarez-Guerra, M., & Garay, R. P. (2004). The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury. Thrombosis research, 114(2), 143–149. [Link]

  • Inxight Drugs. (n.d.). ETHAMSYLATE. [Link]

  • Hunt, R., & Hey, E. (2010). Ethamsylate for the prevention of morbidity and mortality in preterm or very low birth weight infants. The Cochrane database of systematic reviews, (1), CD004343. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Etamsylate? [Link]

  • Hunt, R., & Hey, E. (2022). Ethamsylate for the prevention of morbidity and mortality in preterm or very low birth weight infants. The Cochrane database of systematic reviews, 3(3), CD004343. [Link]

  • Albiñana, V., Giménez-Gallego, G., García-Mato, A., Palacios, P., Recio-Poveda, L., Cuesta, A. M., ... & Botella, L. M. (2019). Topically Applied Etamsylate: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition). TH open : companion journal to thrombosis and hemostasis, 3(3), e230–e243. [Link]

  • Verbraeken, H. (1976). [Capillary resistance and diabetic retinopathy. Effect of Etamsylate (cyclonamine or Dicynone)]. Bulletin de la Societe belge d'ophtalmologie, 173(0), 704–713. [Link]

  • Hernandez, M. R., Alvarez-Guerra, M., & Garay, R. P. (2004). The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury. Thrombosis research, 114(2), 143–149. [Link]

  • Sánchez, P. C., Angulo, J., & Outeiriño, L. (2025). Efficacy of Intravitreal Injection of Etamsylate in Inflammation and Angiogenesis-dependent Ocular Diseases. Journal of Clinical Medicine Research, 6(3), 1-8. [Link]

  • Segura, D., Monreal, L., Pérez-Pujol, S., Alonso, A., Díaz-Ricart, M., Brugués, R., ... & Escolar, G. (2007). Effects of etamsylate on equine platelets: in vitro and in vivo studies. The Veterinary journal, 174(2), 331–337. [Link]

  • Garay, R. P., Chiavaroli, C., & Hannaert, P. (2006). Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent. Semantic Scholar. [Link]

  • Cuevas, P., Outeiriño, L. A., Azanza, C., & Gimenez-Gallego, G. (2025). Efficacy of Etamsylate Eye Drops in Wet-Age-Related Macular Degeneration: A Case Report. Journal of Clinical Medicine Research, 6(3), 1-3. [Link]

  • Abdel-Salam, O. M., Omara, E. A., Mohammed, M. A., & Youness, E. R. (2017). Ethamsylate protects against the carbon tetrachloride-induced liver damage in rats. Journal of digestive diseases and clinical research, 1(1), 103. [Link]

  • Cuevas, P., Outeirino, L., Azanza, C., Angulo-Frutos, J., Cuevas-Bourdier, A., & Gimenez-Gallego, G. (2017). Single intravitreal injection of etamsylate for the treatment of geographic atrophy associated with submacular hemorrhage. MOJ clinical & medical case reports, 7(1), 163–164. [Link]

  • Cuevas, P., Outeiriño, L. A., Azanza, C., & Gimenez-Gallego, G. (2025). Efficacy of Etamsylate Eye Drops in Wet-Age-Related Macular Degeneration: A Case Report. Journal of Clinical Medicine Research, 6(3), 1-3. [Link]

  • El-Fiky, M. M., El-Hamid, A. M. A., & El-Demerdash, A. (2021). The synergistic effect of tranexamic acid and ethamsylate combination on blood loss in pediatric cardiac surgery. Annals of cardiac anaesthesia, 24(2), 209–214. [Link]

  • Hutton, R. A., Wickham, E. A., Reed, J. V., & Tuddenham, E. G. (1986). Studies on the action of ethamsylate (Dicynene) on haemostasis. Thrombosis and haemostasis, 56(1), 6–8. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Etamsylate in In Vivo Capillary Bleeding and Primary Hemostasis Models

Introduction & Mechanistic Rationale Etamsylate (diethylammonium 2,5-dihydroxybenzenesulfonate) is a synthetic hemostatic agent uniquely suited for capillary bleeding research. Unlike conventional procoagulants that targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Etamsylate (diethylammonium 2,5-dihydroxybenzenesulfonate) is a synthetic hemostatic agent uniquely suited for capillary bleeding research. Unlike conventional procoagulants that target the secondary coagulation cascade (e.g., thrombin or fibrinogen), etamsylate strictly modulates primary hemostasis and endothelial integrity[1]. This distinction makes it an essential reference compound when developing novel vasoprotective, platelet-modulating therapeutics, or advanced hemostatic biomaterials.

As an Application Scientist designing bleeding models, it is critical to understand the causality behind etamsylate's efficacy to avoid selecting inappropriate experimental assays. Its mechanism relies on three primary pillars:

  • Endothelial Resistance : Etamsylate enhances the synthesis of hyaluronic acid in the extracellular matrix, stabilizing capillary walls and reducing spontaneous microvascular ruptures[1].

  • Platelet Adhesion via P-selectin : It upregulates P-selectin expression on the surface of platelets and endothelial cells, facilitating rapid platelet-leukocyte and platelet-endothelium interactions[2][3].

  • Prostacyclin (PGI2) Inhibition : By inhibiting PGI2 synthesis, etamsylate prevents prostaglandin-mediated vasodilation and platelet disaggregation, fostering a localized environment conducive to primary plug formation[2][4].

Because etamsylate relies heavily on the presence of an intact vascular endothelium to exert its full effect, standard in vitro coagulation assays (like Prothrombin Time, aPTT, or Thromboelastography) will fail to capture its efficacy[5]. Therefore, in vivo models of capillary hemorrhage are strictly required for accurate pharmacodynamic profiling.

MoA Etamsylate Etamsylate (Administration) PSelectin Upregulates P-Selectin Etamsylate->PSelectin Hyaluronic Enhances Hyaluronic Acid Synthesis Etamsylate->Hyaluronic PGI2 Inhibits Prostacyclin (PGI2) Synthesis Etamsylate->PGI2 Platelet Increased Platelet Adhesion & Aggregation PSelectin->Platelet Endothelium Stabilized Capillary Endothelium Hyaluronic->Endothelium PGI2->Platelet Prevents disaggregation Vasoconstriction Localized Vasoconstriction PGI2->Vasoconstriction Prevents vasodilation Hemostasis Primary Hemostasis (Capillary Bleeding Arrest) Platelet->Hemostasis Endothelium->Hemostasis Vasoconstriction->Hemostasis

Fig 1. Mechanistic pathways of Etamsylate in primary hemostasis and capillary stabilization.

Selection of Experimental Models

To evaluate capillary hemostasis, macro-vessel injury models (e.g., femoral artery puncture) are inappropriate because they are dominated by secondary coagulation and high-pressure hemodynamics. Instead, microvascular and capillary-rich models must be employed.

Quantitative Endpoints in Etamsylate Research Models
Model TypePrimary Vascular TargetTypical Etamsylate Dose (In Vivo)Peak Efficacy WindowKey Quantitative Endpoints
Rodent Tail Transection Peripheral capillaries & venules10 - 30 mg/kg (IV/IP)30 min - 4 hours post-doseBleeding Time (s), Total Blood Loss (μL or mg)
Hepatic Incision Visceral capillary beds10 - 30 mg/kg (IV/IP)30 min - 4 hours post-doseTime to Hemostasis (s), Blood Mass Absorbed (mg)
Flow Cytometry (Ex Vivo) Platelet surface receptors1 - 10 μM (In Vitro eq.)Immediate (In Vitro)% P-selectin positive platelets, Mean Fluorescence Intensity

Note: Etamsylate administration in animal models typically shortens bleeding time by up to 50%, reaching its maximum pharmacodynamic effect between 30 minutes and 4 hours post-administration[4].

Detailed Experimental Protocols

Protocol A: In Vivo Rodent Tail Bleeding Time Assay

Causality & Design: The tail transection model is the gold standard for assessing primary hemostasis[6]. By standardizing the transection diameter and utilizing a 37°C saline bath, researchers can isolate the drug's effect on capillary plug formation without the confounding variable of temperature-induced vasoconstriction.

Step-by-Step Workflow:

  • Acclimation & Baseline: Acclimate SD Rats (200-250g) or C57BL/6 Mice (20-25g) for 7 days. Weigh animals to calculate exact dosing.

  • Administration: Administer Etamsylate (e.g., 12.5 mg/kg) via the lateral tail vein (IV) or intraperitoneally (IP)[7].

    • Self-Validation Step: Include a vehicle-only control group (saline) to establish baseline bleeding times, and a positive control group (e.g., high-dose tranexamic acid) to validate the sensitivity of the assay.

  • Incubation: Wait precisely 45 to 60 minutes.

    • Rationale: Etamsylate's Tmax is ~1 hour, and its capillary stabilization effects require time for P-selectin upregulation and hyaluronic acid synthesis[4].

  • Anesthesia: Induce anesthesia using 2-3% isoflurane. Maintain core body temperature at 37°C using a heating pad.

  • Transection: Amputate the distal 5 mm of the tail using a sharp surgical scalpel or guillotine. This specific region is rich in capillary networks[6][8].

  • Measurement (Bleeding Time): Immediately submerge the tail into a 50 mL Falcon tube containing 37°C sterile saline. Record the time from transection to the visual cessation of bleeding (defined as no blood flow for >30 seconds)[6].

  • Measurement (Blood Loss): Alternatively, allow the tail to bleed freely onto pre-weighed gauze for exactly 5-10 minutes. Re-weigh the gauze to calculate total blood loss in milligrams[8].

Workflow Prep Animal Prep & Grouping Dose Etamsylate Admin (10-30 mg/kg IV) Prep->Dose Incubate Incubation (45-60 mins) Dose->Incubate Injury Tail Transection (Distal 5mm) Incubate->Injury Measure Data Collection (Time & Volume) Injury->Measure

Fig 2. Step-by-step workflow for the in vivo tail bleeding time assay.

Protocol B: Ex Vivo Validation of P-Selectin Upregulation

Causality & Design: Because etamsylate does not alter standard coagulation times (PT/aPTT)[5], researchers must validate its target engagement via flow cytometry. Measuring P-selectin (CD62P) confirms the drug's action on platelet adhesiveness[3].

Step-by-Step Workflow:

  • Blood Collection: 60 minutes post-Etamsylate administration, draw 1 mL of whole blood via cardiac puncture into a tube containing 3.2% sodium citrate (1:9 ratio).

  • Platelet-Rich Plasma (PRP) Isolation: Centrifuge the citrated blood at 150 × g for 15 minutes at room temperature. Carefully extract the upper PRP layer.

  • Antibody Incubation: Aliquot 50 μL of PRP. Add fluorophore-conjugated anti-CD62P (P-selectin) and anti-CD41 (pan-platelet marker) antibodies.

  • Activation (Optional): To observe synergistic effects, add a sub-threshold concentration of ADP (e.g., 1 μM). Etamsylate primes platelets, making them hyper-responsive to weak agonists[3].

  • Fixation & Analysis: Incubate in the dark for 20 minutes. Fix with 1% paraformaldehyde. Analyze via flow cytometry, gating for CD41+ events and measuring the percentage of CD62P+ cells. Etamsylate-treated groups should exhibit a statistically significant increase in P-selectin expression compared to vehicle controls[3].

Data Interpretation and Troubleshooting

  • Lack of Effect in Coagulation Analyzers: Do not be alarmed if Thromboelastography (TEG) or aPTT results show no difference between etamsylate and control groups. Etamsylate's mechanism is strictly dependent on the vascular endothelium and primary platelet adhesion, which are absent in cell-free or static plasma assays[5][7].

  • Dose-Response Saturation: Etamsylate exhibits a ceiling effect. Doses beyond 30-50 mg/kg in rodents rarely yield further reductions in bleeding time because the capillary resistance mechanism (hyaluronic acid synthesis) becomes saturated.

  • Surgical Hemostasis (Hepatic Model): If utilizing the hepatic incision model, ensure the incision depth is strictly controlled (e.g., 0.25 cm deep)[8]. Deeper incisions may sever larger hepatic arterioles, shifting the bleeding profile from capillary oozing to arterial hemorrhage, which etamsylate is not designed to control.

References

  • What is the mechanism of Etamsylate? - Patsnap Synapse - 1

  • Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent - ResearchGate - 2

  • The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - ResearchGate - 3

  • Influence of etamsylate on coagulation parameters in dogs - PMC (NIH) -5

  • Summary of Product Characteristics - HPRA - 4

  • Influence of Etamsylate on Coagulation Parameters in Dogs - Frontiers - 7

  • Biodegradable Polymeric Microspheres with Enhanced Hemostatic and Antibacterial Properties for Wound Healing - ACS Publications -8

  • Discovery and Safety Profiling of a Potent Preclinical Candidate for the Prevention and Treatment of Hemorrhage - ACS Publications - 6

Sources

Application

Application Note: Preparation, Validation, and In Vitro Evaluation of Ethamsylate

Introduction and Mechanistic Overview Ethamsylate (Etamsylate; diethylammonium 2,5-dihydroxybenzenesulfonate) is a well-established synthetic antihemorrhagic and angioprotective agent widely used in clinical and veterina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Ethamsylate (Etamsylate; diethylammonium 2,5-dihydroxybenzenesulfonate) is a well-established synthetic antihemorrhagic and angioprotective agent widely used in clinical and veterinary medicine to control capillary bleeding ()[1]. Unlike traditional coagulants that drive the secondary coagulation cascade, Ethamsylate acts primarily on the first step of hemostasis.

Mechanistically, it enhances capillary endothelial resistance and promotes platelet adhesion by upregulating P-selectin membrane expression in both human platelets and cultured endothelial cells ()[2]. Furthermore, it inhibits the biosynthesis of prostacyclin (PGI2)—a potent vasodilator and platelet disaggregator—and directly antagonizes the anticoagulant properties of heparin without neutralizing its vasodilatory effects ()[3].

G Ethamsylate Ethamsylate (Active Agent) P_selectin P-Selectin Expression Ethamsylate->P_selectin Upregulates Prostacyclin Prostacyclin (PGI2) Synthesis Ethamsylate->Prostacyclin Inhibits Heparin Heparin Activity Ethamsylate->Heparin Antagonizes Platelet Platelet Adhesion & Aggregation P_selectin->Platelet Promotes Prostacyclin->Platelet Prevents Inhibition Heparin->Platelet Prevents Disruption Hemostasis Hemostasis & Capillary Resistance Platelet->Hemostasis Induces

Fig 1: Mechanistic pathways of Ethamsylate in promoting hemostasis and platelet aggregation.

Physicochemical Properties & Solubility Data

To design a robust in vitro protocol, researchers must account for the physicochemical constraints of the compound. Ethamsylate is highly water-soluble, making aqueous buffers the preferred solvent for physiological assays to avoid solvent-induced cytotoxicity ()[4]. However, for high-throughput screening or long-term stock storage, anhydrous Dimethyl Sulfoxide (DMSO) is frequently utilized ()[5].

ParameterSpecification
Chemical Formula C₁₀H₁₇NO₅S
Molecular Weight 263.31 g/mol
Solubility (H₂O) ≥ 50 mg/mL (~190 mM)[5]
Solubility (DMSO) 53 - 120 mg/mL (Requires ultrasonic agitation)[4][5]
UV Absorption (λmax) 300 nm (in 0.1 N HCl)
Stock Storage -80°C for 6 months; -20°C for 1 month (Protect from light)[5]

Protocol: Reagent Preparation and Self-Validation

Scientific Rationale & Causality: Hygroscopic solvents like DMSO rapidly absorb atmospheric moisture, which significantly reduces the solubility of Ethamsylate. Therefore, freshly opened, anhydrous DMSO is strictly required ()[5]. Ultrasonic agitation is employed to provide the necessary activation energy for complete dissolution without applying direct heat, which could degrade the organosulfur compound.

Step-by-Step Methodology
  • Weighing: Equilibrate the Ethamsylate vial to room temperature in a desiccator before opening to prevent condensation. Weigh the required mass (e.g., 26.33 mg for 10 mL of a 10 mM stock).

  • Solvent Addition: Add the calculated volume of sterile, ultra-pure H₂O or anhydrous DMSO. Insight: For sensitive endothelial cell assays (e.g., HUVECs), aqueous stocks are preferred to maintain a final assay DMSO concentration below 0.1%, preventing solvent-induced apoptosis or artefactual changes in membrane protein expression.

  • Ultrasonic Agitation: Sonicate the suspension in a water bath at room temperature for 5–10 minutes until the solution is completely clear and devoid of localized concentration gradients ()[5].

  • Sterile Filtration: Pass the aqueous solution through a 0.22 µm PVDF or PTFE syringe filter. Avoid nylon membranes to prevent non-specific binding of the sulfonic acid derivative.

  • Self-Validation (Quality Control): Dilute a small aliquot of the stock to 40 µg/mL in 0.1 N HCl. Measure the absorbance using a UV-Vis spectrophotometer. A peak absorption (λmax) at exactly 300 nm confirms the structural integrity and concentration of the active compound ().

  • Aliquoting & Storage: Divide the validated stock into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes to protect from light-induced degradation. Store immediately at -80°C ()[5].

Workflow Weigh Weigh Ethamsylate Solvent Add Solvent (H2O or DMSO) Weigh->Solvent Sonicate Ultrasonic Agitation Solvent->Sonicate Filter Sterile Filtration (0.22 µm) Sonicate->Filter QC UV-Vis QC (λmax 300nm) Filter->QC Aliquots Aliquoting & Storage (-80°C) QC->Aliquots

Fig 2: Self-validating workflow for the preparation and quality control of Ethamsylate stocks.

Critical Insight: Ethamsylate is a sulfonic acid derivative. When dissolved in unbuffered aqueous solutions at high stock concentrations (≥ 50 mM), it can significantly lower the pH. Always verify and adjust the pH of the final culture medium prior to cellular application to prevent artifactual cytotoxicity.

In Vitro Assay Applications

Assay A: Endothelial Cell P-Selectin Expression

Causality: Ethamsylate's therapeutic efficacy relies heavily on promoting platelet-endothelium interactions. Measuring P-selectin translocation to the endothelial surface provides a direct functional readout of the drug's activity.

  • Seed HUVECs or SV40-transformed aortic endothelial cells in 6-well plates and culture until 80% confluence ()[2].

  • Dilute the validated Ethamsylate aqueous stock in complete culture medium to final working concentrations of 1 µM, 10 µM, and 100 µM.

  • Treat the cells for 4 to 8 hours. Self-Validating Control: Include a vehicle-only control (e.g., matching H₂O or DMSO volume) to establish baseline P-selectin expression.

  • Harvest cells using a non-enzymatic dissociation buffer (to preserve surface proteins) and stain with a fluorophore-conjugated anti-P-selectin antibody.

  • Analyze via flow cytometry to quantify the percentage of cells expressing surface P-selectin ()[2].

Assay B: Heparin Antagonism via Thromboelastography (TEG)

Causality: Ethamsylate is known to reverse heparin-induced bleeding. This assay validates its ability to restore coagulation kinetics in vitro.

  • Collect fresh whole blood in 3.2% sodium citrate ()[6].

  • Pre-incubate the blood with unfractionated heparin (e.g., 0.2 U/mL) to induce a hypocoagulable state ()[6].

  • Add Ethamsylate to the heparinized blood at a final concentration of 100 µM to 250 µM ()[3].

  • Measure the activated partial thromboplastin time (aPTT) or utilize thromboelastography (TEG) to monitor the restoration of the R-time (reaction time) ()[7]. Self-Validating Control: A parallel sample treated with protamine sulfate serves as a positive control for heparin reversal.

References

  • Etamsylate - Wikipedia Source: Wikipedia URL:[Link]

  • Haemostatic agent etamsylate in vitro and in vivo antagonizes anti-coagulant activity of heparin Source: European Journal of Pharmacology (PubMed) URL:[Link]

  • Evaluation of the effect of etamsylate on thromboelastographic traces of canine blood Source: Taylor & Francis Online URL:[Link]

  • Evaluation of the effect of etamsylate on thromboelastographic traces of canine blood with and without the addition of heparin Source: PMC (NIH) URL:[Link]

  • Development and Validation of UV Spectrophotometric method for estimation of Ethamsylate in bulk and pharmaceutical dosage forms Source: Asian Journal of Research in Chemistry URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide as a Novel Pharmaceutical Excipient

Introduction The development of novel excipients is critical for innovating drug delivery systems, enhancing the bioavailability of poorly soluble drugs, and creating more stable and effective medicines.[1] This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel excipients is critical for innovating drug delivery systems, enhancing the bioavailability of poorly soluble drugs, and creating more stable and effective medicines.[1] This document outlines a comprehensive framework for the characterization and application of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide (herein referred to as DECA-DEB) as a potential novel excipient in pharmaceutical drug formulation.

DECA-DEB is a unique molecule featuring a disubstituted benzamide core with a urea-like linkage. Its structure, containing both lipophilic (diethyl groups, benzene ring) and hydrogen-bonding (carbonyl, amine) moieties, suggests potential utility as a solubilizer, plasticizer, or stabilizer in various dosage forms, particularly in amorphous solid dispersions (ASDs).

As DECA-DEB is a novel chemical entity for pharmaceutical use, it must undergo rigorous characterization of its physicochemical properties, functionality, and safety to be accepted for use in a drug product.[1][2] This guide provides detailed protocols for its initial evaluation, focusing on its application in formulating poorly water-soluble active pharmaceutical ingredients (APIs).

Predicted Functional Roles of DECA-DEB

Based on its chemical structure, DECA-DEB is hypothesized to function effectively in the following roles:

  • Solubilizer/Matrix Former in Amorphous Solid Dispersions (ASDs): The urea group is known to increase the solubility of hydrophobic molecules.[3] The overall structure of DECA-DEB may allow it to form a stable, molecularly dispersed system with a variety of APIs, preventing crystallization and enhancing dissolution rates.[4]

  • Plasticizer: The flexible diethyl groups may impart plasticity to polymer-based formulations, reducing the glass transition temperature (Tg) and improving the mechanical properties of solid dosage forms.

  • Permeation Enhancer: Structurally related compounds like N,N-diethyl-m-toluamide (DEET) are known to influence skin penetration.[5] The lipophilic nature of DECA-DEB might facilitate the transport of APIs across biological membranes in transdermal or topical formulations.

The following sections detail the experimental protocols required to validate these potential functions.

Phase 1: Physicochemical Characterization of DECA-DEB

A thorough understanding of the intrinsic properties of a novel excipient is the foundation of its successful application.[2]

Protocol: Intrinsic Property Analysis
  • Identity and Purity:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine purity using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS). The purity should be >99.5%.

  • Appearance and Solubility:

    • Visually inspect the substance for color and physical form (e.g., crystalline powder, amorphous solid).

    • Determine its equilibrium solubility in a range of pharmaceutically relevant solvents (Water, 0.1N HCl, Phosphate Buffer pH 6.8, Ethanol, Methanol) at ambient temperature and 37°C.

  • Thermal Analysis:

    • Perform Differential Scanning Calorimetry (DSC) to determine the melting point (Tm) and glass transition temperature (Tg), if applicable. This provides insight into its physical state and molecular mobility.[6]

    • Use Thermogravimetric Analysis (TGA) to assess its thermal stability and decomposition temperature.

  • Hygroscopicity:

    • Measure the moisture sorption/desorption profile using Dynamic Vapor Sorption (DVS) to understand its physical stability in the presence of humidity.

  • Powder Characteristics:

    • If a solid, characterize its particle size distribution, morphology (via Scanning Electron Microscopy - SEM), bulk density, and tapped density. Calculate the Hausner ratio and Carr's index to predict powder flowability.

Data Presentation: Hypothetical Physicochemical Properties
PropertyMethodHypothetical ResultSignificance
Molecular WeightN/A305.42 g/mol Foundational chemical data.
AppearanceVisualWhite to off-white crystalline powderBasic quality control parameter.
Melting Point (Tm)DSC145 - 148 °CIndicates crystalline nature and purity.
Solubility (Water, 25°C)HPLC< 0.1 mg/mLConfirms poor aqueous solubility, suitable for non-aqueous formulations.
Solubility (Ethanol, 25°C)HPLC> 100 mg/mLHigh solubility in organic solvents suggests utility for solvent-based processes.
Decomposition Temp.TGA> 250 °CHigh thermal stability is favorable for processes like hot-melt extrusion.

Phase 2: Drug-Excipient Compatibility Studies

Before incorporation into a full formulation, the compatibility of DECA-DEB with the target API must be confirmed.[7][8] Incompatibility can lead to degradation of the API, compromising the safety and efficacy of the final product.[9]

Protocol: Binary Mixture Compatibility Screening
  • Sample Preparation:

    • Prepare binary mixtures of DECA-DEB and the model API (e.g., a poorly soluble BCS Class II drug like Itraconazole or Felodipine) at a 1:1 weight ratio.

    • Prepare a physical mixture by gentle blending.

    • Prepare an intimate contact mixture by co-grinding or by dissolving in a common solvent followed by evaporation.

    • Prepare control samples of the API and DECA-DEB alone.

  • Stress Conditions:

    • Store all samples under accelerated stability conditions (e.g., 40°C / 75% RH) and thermal stress (e.g., 60°C) for a period of 2 to 4 weeks.[10][11]

  • Analysis:

    • Initial (T=0): Analyze all samples using DSC, Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD). This establishes a baseline.

    • Post-Stress: Re-analyze the samples at designated time points.

      • DSC: Look for changes in melting endotherms, appearance of new peaks, or shifts in Tg, which can indicate interaction or physical state changes.[6]

      • FTIR: Monitor for shifts in characteristic vibrational bands (e.g., amide C=O, N-H stretches) that suggest hydrogen bonding or chemical interaction.

      • HPLC: Quantify the API purity and assess for the appearance of degradation products.

Visualization: Workflow for Compatibility Assessment

G cluster_prep 1. Sample Preparation cluster_analysis_t0 2. Initial Analysis (T=0) cluster_stress 3. Stress Storage cluster_analysis_tf 4. Final Analysis API API Control DSC0 DSC FTIR0 FTIR HPLC0 HPLC (Purity) DEB DECA-DEB Control PM 1:1 Physical Mixture Stress 40°C / 75% RH 4 Weeks PM->Stress IM 1:1 Intimate Mixture IM->Stress Conclusion 5. Assess Compatibility (Compare T=0 vs Final) DSC0->Conclusion FTIR0->Conclusion HPLC0->Conclusion DSCf DSC Stress->DSCf FTIRf FTIR Stress->FTIRf HPLCf HPLC (Degradation) Stress->HPLCf DSCf->Conclusion FTIRf->Conclusion HPLCf->Conclusion

Caption: Workflow for Drug-Excipient Compatibility Screening.

Phase 3: Application in Amorphous Solid Dispersions (ASDs)

The primary hypothesized application for DECA-DEB is as a matrix former for ASDs to enhance the solubility and dissolution of poorly water-soluble drugs.[12][13]

Protocol: Preparation of ASDs by Solvent Evaporation
  • Formulation Design:

    • Prepare formulations with varying drug loadings (e.g., 10%, 25%, 50% w/w API relative to DECA-DEB).

  • Preparation:

    • Co-dissolve a precise amount of the API and DECA-DEB in a common volatile solvent (e.g., dichloromethane or a methanol/acetone mixture).

    • Ensure complete dissolution to achieve molecular-level mixing.

    • Evaporate the solvent rapidly using a rotary evaporator or by casting a thin film under vacuum at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove residual solvent.

  • Control Samples:

    • Prepare a "physical mixture" by blending the API and DECA-DEB at the same ratios without the dissolution step.

    • Prepare "quench-cooled" amorphous API by melting the crystalline API and rapidly cooling it (if thermally stable).

Protocol: Characterization of ASDs
  • Confirmation of Amorphous State:

    • Use XRPD to confirm the absence of crystalline peaks in the ASD samples. A "halo" pattern indicates an amorphous structure.[6]

    • Use DSC to identify a single glass transition temperature (Tg) for the ASD. A single Tg suggests good miscibility between the API and DECA-DEB.[4]

  • In Vitro Dissolution Testing:

    • Perform dissolution testing according to USP Apparatus 1 (Basket) or 2 (Paddle) methods.[14][15]

    • Media: Use a discriminating dissolution medium, such as 0.1N HCl or FaSSIF (Fasted State Simulated Intestinal Fluid).

    • Conditions: 37°C, 50-100 RPM.

    • Procedure: Add an amount of ASD powder equivalent to a specific dose of the API. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

    • Analyze the concentration of the dissolved API using a validated HPLC-UV method.

    • Compare the dissolution profiles of the ASDs against the crystalline API and the physical mixture.[16][17]

Visualization: ASD Characterization & Performance Workflow

G cluster_prep 1. ASD Preparation cluster_char 2. Solid-State Characterization cluster_perf 3. Performance Testing API Crystalline API Evap Solvent Evaporation API->Evap DEB DECA-DEB DEB->Evap Solvent Common Solvent Solvent->Evap ASD ASD Powder Evap->ASD XRPD XRPD (Confirm Amorphous) ASD->XRPD DSC DSC (Measure Tg, Miscibility) ASD->DSC Dissolution In Vitro Dissolution Test ASD->Dissolution Stability Accelerated Stability Test (40°C/75%RH) ASD->Stability

Caption: Workflow for ASD Preparation and Evaluation.

Phase 4: Stability Assessment

The physical stability of an amorphous system is paramount; recrystallization of the API over time will negate any solubility advantage.[18]

Protocol: ASD Stability Evaluation
  • Storage: Store the most promising ASD formulation (e.g., 25% drug loading) along with the amorphous API control under accelerated conditions (40°C/75% RH) and ambient conditions (25°C/60% RH) for up to 3-6 months.[19][20]

  • Analysis: At specified intervals (e.g., 1, 3, 6 months), withdraw samples and re-analyze using:

    • XRPD: To detect any signs of recrystallization.

    • DSC: To monitor for changes in Tg. A significant decrease in Tg can indicate moisture absorption and increased molecular mobility, raising the risk of crystallization.

    • HPLC: To check for chemical degradation of the API.

    • Dissolution Testing: To ensure the formulation maintains its enhanced dissolution profile over time.

Safety and Toxicological Considerations

Any novel excipient requires a comprehensive safety evaluation.[21] While full toxicological studies are beyond the scope of initial formulation work, they are a critical component of the overall development plan for DECA-DEB. The FDA provides guidance on the necessary nonclinical studies for the safety evaluation of new pharmaceutical excipients.[21]

Conclusion

The structured evaluation plan detailed in these application notes provides a robust framework for characterizing 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide (DECA-DEB) as a novel pharmaceutical excipient. By systematically assessing its physicochemical properties, drug compatibility, and performance in a relevant application like amorphous solid dispersions, formulation scientists can generate the necessary data to determine its potential for solving complex drug delivery challenges. Positive outcomes from these studies would warrant progression to further safety assessments and pilot-scale manufacturing trials.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][10]

  • FDA. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. [Link][21]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link][22]

  • Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Controlled Release. [Link][4]

  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][11]

  • Veeprho. (2024). API Excipient Compatibility Study. [Link][7]

  • FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link][14]

  • Thatipamula, R., et al. (2021). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Pharmaceutics. [Link][12]

  • BioSpectra Inc. (n.d.). Urea, USP, GMP, Excipient. [Link][3]

  • Li, Y., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. [Link][18]

  • FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link][19]

  • Vasanth, et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmacy and Pharmacology. [Link][13]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. [Link][6]

  • Wu, C. Y., et al. (2003). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. AAPS PharmSciTech. [Link]

  • Al-khattawi, A., et al. (2013). Preparation and Characterization of a Novel Co-processed Excipient of Chitin and Crystalline Mannitol. AAPS PharmSciTech. [Link]

  • Pion Inc. (2024). What is in vitro dissolution testing?. [Link][15]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link][20]

  • FDA. (2023). Guidance for Industry #290 (VICH GL61) - Pharmaceutical Development. U.S. Food and Drug Administration. [Link]

  • Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link][8]

  • RSSL. (n.d.). Dissolution Testing: An overview. Reading Scientific Services Ltd. [Link][16]

  • Wikipedia. (n.d.). Urea. [Link]

  • Google Patents. (n.d.).
  • Teledyne Labs. (n.d.). Dissolution Testing For Tablets. [Link][17]

  • Scribd. (2016). Drug-Excipient Compatibility Guidelines. [Link][9]

  • PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Urea derivatives, their production, and pharmaceutical compositions containing them.
  • Chemsrc. (2025). N,N-DIETHYLBENZAMIDE | CAS#:1696-17-9. [Link]

  • CASSS. (n.d.). Considerations for Introducing Novel Excipients in DP Formulations, Across All Modalities Facilitators. [Link]

  • Qiu, H., et al. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association. [Link][5]

  • Ttransform, I. M., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Garud, A., et al. (2013). Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes. Journal of Cosmetics, Dermatological Sciences and Applications. [Link]

  • Iohara, D., et al. (2022). N,N-Diethyl-3-toluamide Formulation Based on Ethanol Containing 0.1% 2-Hydroxypropyl-β-cyclodextrin Attenuates the Drug's Skin Penetration and Prolongs the Repellent Effect without Stickiness. Pharmaceutics. [Link]

  • Google Patents. (n.d.). US2724677A - Ortho-ethoxy-n-n-diethylbenzamide insect repellent compositions and process of applying same.
  • Yasir, M., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Acta Pharmaceutica Sciencia. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of Etamsylate

Introduction & Mechanistic Rationale Etamsylate is a widely utilized oral antihemorrhagic agent that promotes platelet adhesion and increases capillary endothelial resistance[1]. Accurate quantification of etamsylate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Etamsylate is a widely utilized oral antihemorrhagic agent that promotes platelet adhesion and increases capillary endothelial resistance[1]. Accurate quantification of etamsylate is critical in two primary domains: Quality Control (QC) of pharmaceutical formulations and Pharmacokinetic (PK) profiling in human plasma.

As a Senior Application Scientist, it is vital to understand the chemical nature of the analyte before developing a chromatographic method. Etamsylate is a benzenesulfonic acid derivative, making it highly polar and completely soluble in aqueous environments[2]. If injected into a standard reversed-phase high-performance liquid chromatography (RP-HPLC) system under neutral conditions, etamsylate will remain ionized and elute almost immediately in the void volume.

The Causality of Method Design:

  • Ion Suppression via pH Control: To achieve adequate retention on a non-polar C18 stationary phase, the mobile phase must be heavily buffered to an acidic pH (3.0 – 3.5) using reagents like orthophosphoric acid or sodium dihydrogen phosphate[1][3]. This acidic environment suppresses the ionization of the sulfonic group, increasing the analyte's hydrophobicity and ensuring robust interaction with the column.

  • Wavelength Optimization: Etamsylate exhibits strong UV absorbance. For pure pharmaceutical formulations, detection is optimal at 290 nm, where the signal-to-noise ratio is maximized[3]. However, in human plasma, endogenous proteins and lipids absorb intensely below 300 nm. Shifting the detection wavelength to 309 nm selectively captures etamsylate while bypassing biological matrix interference[1].

G A Etamsylate (Analyte) Highly polar, sulfonic acid derivative B Mobile Phase pH Control Buffer pH 3.0 - 3.5 A->B Requires C Ion Suppression Prevents ionization of sulfonic group B->C Achieves D Stationary Phase Reverse Phase C18 Column C->D Interacts with E Optimal Retention & Peak Shape D->E Yields F UV Detection 290 nm (QC) / 309 nm (Plasma) E->F Quantified via

Caption: Logical flow of chromatographic method development for Etamsylate quantification.

Experimental Protocols

The following methodologies detail the divergent sample preparation and chromatographic workflows required for both biological matrices (Plasma) and solid dosage forms (Tablets).

Workflow Start Sample Matrix Plasma Human Plasma (PK Studies) Start->Plasma Tablet Pharmaceutical Tablet (QC Analysis) Start->Tablet Prep1 Protein Precipitation (6% Perchloric Acid) Plasma->Prep1 Prep2 Crush & Dissolve (Methanol/Water) Tablet->Prep2 Centrifuge Centrifugation (10,000 rpm, 10 min) Prep1->Centrifuge Filter Filtration (0.45 µm membrane) Prep2->Filter Inject HPLC Injection (20 µL Loop) Centrifuge->Inject Filter->Inject

Caption: Divergent sample preparation workflows for plasma and tablet formulations prior to HPLC.

Protocol A: Quantification in Human Plasma (Pharmacokinetic Focus)

This protocol is optimized to extract etamsylate from complex biological fluids while preventing column degradation[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve sodium dihydrogen phosphate-2 hydrate to create a 20 mM solution. Adjust the pH strictly to 3.5 using orthophosphoric acid. Mix with HPLC-grade Acetonitrile in a 95:5 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Internal Standard (IS) Addition: Aliquot 500 µL of human plasma into a microcentrifuge tube. Add a known concentration of Allopurinol (Internal Standard) to normalize extraction recovery variations[1].

  • Protein Precipitation: Add 6% perchloric acid to the plasma sample. Scientific Insight: Perchloric acid effectively denatures and precipitates plasma proteins that would otherwise irreversibly bind to and clog the C18 column frit, while keeping the highly polar etamsylate in the aqueous supernatant.

  • Separation: Vortex the mixture for 1 minute to ensure complete protein denaturation, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filtration & Injection: Carefully transfer the clear supernatant, filter through a 0.45 µm syringe filter, and inject 20 µL into the HPLC system operating at a flow rate of 0.75 mL/min with UV detection at 309 nm[1].

Protocol B: Quantification in Pharmaceutical Formulations (QC Focus)

This protocol is designed for high-throughput, routine quality control of etamsylate bulk drugs and tablets[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a disodium hydrogen orthophosphate buffer and adjust the pH to 3.0 with ortho-phosphoric acid. Mix with HPLC-grade Methanol in a 60:40 (v/v) ratio[3]. Filter through a 0.45 µm membrane and degas.

  • Sample Extraction: Accurately weigh and finely crush 20 commercially available etamsylate tablets.

  • Dissolution: Transfer powder equivalent to 100 mg of etamsylate into a 100 mL volumetric flask. Add 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API) from the excipient matrix.

  • Dilution & Filtration: Make up the volume to 100 mL with the mobile phase. Filter the solution through a 0.45 µm membrane filter to remove insoluble excipients (e.g., talc, magnesium stearate)[3].

  • Injection: Dilute the filtrate to a working concentration within the linear range (e.g., 20 µg/mL) and inject 20 µL into the HPLC system at a flow rate of 0.6 mL/min with UV detection at 290 nm[3].

Self-Validating System: System Suitability Testing (SST)

Trustworthiness in analytical chemistry relies on self-validating protocols. Before running any unknown samples, the analyst must inject a mid-level standard solution (e.g., 20 µg/mL) five consecutive times to verify system performance[3][4]. Proceed with sample analysis only if the system meets the following criteria:

  • Theoretical Plates (N): Must be > 2,000. (Ensures the C18 column has not degraded and maintains high separation efficiency)[3].

  • Tailing Factor (T): Must be ≤ 1.5. (Values > 1.5 indicate unwanted secondary interactions between the analyte and unendcapped silanol groups on the column, which compromises integration accuracy)[3].

  • Precision (%RSD): The Relative Standard Deviation of the peak areas for the 5 replicate injections must be < 2.0%[3].

Method Validation Data Presentation

The following table synthesizes the validated quantitative parameters for both the Plasma and Formulation methods, allowing for rapid cross-comparison of assay sensitivity and robustness.

Validation ParameterPlasma Method (PK Studies)[1]Formulation Method (QC)[3]
Stationary Phase HyPURITY C18 (250 x 4.6 mm, 5 µm)RP-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Composition 20mM NaH₂PO₄ (pH 3.5) : Acetonitrile (95:5)Methanol : Phosphate Buffer pH 3.0 (60:40)
Flow Rate 0.75 mL/min0.6 mL/min
Detection Wavelength 309 nm290 nm
Linearity Range 0.25 – 20 µg/mL10 – 50 µg/mL
Limit of Detection (LOD) N/A0.89 ng/mL
Limit of Quantitation (LOQ) 0.25 µg/mL2.7 ng/mL
Intra-day Precision (%RSD) 3.9% - 10.2%< 2.0%
Recovery / Accuracy N/A (Normalized via Internal Standard)98.72% - 99.83%

References

  • Helmy, S. A., & El Bedaiwy, H. M. (2013). A new and simple HPLC method for determination of etamsylate in human plasma and its application to pharmacokinetic study in healthy adult male volunteers. Saudi Pharmaceutical Journal, 21(4), 405-410.

  • Vamshikrishna, N., & Shetty, A. S. K. (2011). Development and Validation of RP-HPLC Method for the estimation of Ethamsylate in Bulk drug and Pharmaceutical formulations. International Journal of ChemTech Research.

  • Rao, et al. (2010). Determination of Ethamsylate in Pharmaceutical Preparations by Liquid Chromatography. Asian Journal of Chemistry.

  • Prasanthi, et al. (2023). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Ethamsylate and Mefenamic Acid in Pure Drugs and Formulation. CR Subscription Agency.

Sources

Method

"using 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide as a reference standard"

Application Note: UHPLC-MS/MS Method Development and Validation Using 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide as a Reference Standard Audience: Analytical Chemists, Synthetic Organic Chemists, and Quality...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: UHPLC-MS/MS Method Development and Validation Using 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide as a Reference Standard

Audience: Analytical Chemists, Synthetic Organic Chemists, and Quality Control Professionals in Drug Development. Document Type: Standard Operating Protocol (SOP) & Technical Application Guide.

Introduction & Scientific Context

In the pharmaceutical development of anthranilamide derivatives and complex heterocyclic scaffolds like benzoimidazoquinazolinones, controlling side reactions is critical for Active Pharmaceutical Ingredient (API) purity. 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide (also known as 2-(3,3-Diethylureido)-N,N-diethylbenzamide; CAS 78554-91-3) frequently emerges as a structurally significant byproduct. It is generated during the regioselective ring-opening of isatoic anhydrides by diethylamine, followed by unintended urea formation via reactions with carbamoyl chlorides or isocyanates [1].

Using this compound as a highly purified analytical reference standard is essential for impurity profiling, reaction monitoring, and regulatory compliance. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the precise quantification of this standard in complex synthetic matrices.

Methodological Rationale & Expert Insights

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than just executing them.

  • Chromatographic Selection (LogP & Retention): The reference standard possesses a calculated LogP of approximately 3.04 [2]. This moderate lipophilicity dictates the use of a reversed-phase C18 column. A gradient elution starting with a highly aqueous mobile phase (95% water) focuses the analyte at the head of the column, preventing band broadening, while a rapid ramp to 95% organic solvent ensures a sharp, symmetrical peak elution.

  • Ionization and Fragmentation (ESI+): The molecule (C₁₆H₂₅N₃O₂) contains multiple nitrogen centers (an amide and a urea group). The addition of 0.1% formic acid to the mobile phase is not arbitrary; it provides the necessary protons to ensure near 100% ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • MS/MS Transitions: The exact mass is 291.19. The precursor ion [M+H]+ is observed at m/z 292.2. Collision-Induced Dissociation (CID) primarily cleaves the diethylamine moiety ( −73 Da) from the urea group, yielding a highly stable product ion at m/z 219.1. A secondary cleavage yields an m/z 146.1 fragment [1]. Monitoring these specific transitions guarantees absolute structural specificity, eliminating false positives from isobaric matrix interferences.

Visualizing the Workflows

To contextualize the origin of the standard and the analytical process, the following diagrams map the synthetic pathway and the analytical workflow.

SyntheticPathway N1 Isatoic Anhydride Derivative N2 Ring Opening (Diethylamine) N1->N2 N3 N,N-Diethylanthranilamide Intermediate N2->N3 N4 Urea Formation (Diethylcarbamoyl Chloride) N3->N4 Side Reaction N6 Target Active Pharmaceutical Ingredient (API) N3->N6 Main Pathway N5 2-{[(Diethylamino)carbonyl]amino}- N,N-diethylbenzamide (Impurity Standard) N4->N5

Figure 1. Synthetic pathway illustrating the formation of the 2-(3,3-diethylureido)-N,N-diethylbenzamide impurity.

AnalyticalWorkflow A Reference Standard (CAS 78554-91-3) B Stock Solution Preparation (1.0 mg/mL in MeOH) A->B C Working Standard Dilutions (10 ng/mL - 10 µg/mL) B->C D UHPLC Separation (C18 Column, Gradient Elution) C->D E ESI-MS/MS Detection (MRM Mode: m/z 292.2 -> 219.1) D->E F Data Acquisition & Integration (Calibration Curve) E->F G Method Validation (ICH Q2(R1) Guidelines) F->G

Figure 2. UHPLC-MS/MS analytical workflow for standard qualification and quantification.

Experimental Protocols

Preparation of Standard Solutions

Self-Validation Check: Always use volumetric glassware and a microbalance calibrated to ISO 17025 standards to minimize propagation of error.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide reference standard (Purity 98%). Transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with LC-MS grade Methanol. Sonicate for 5 minutes.

  • Working Solutions: Perform serial dilutions using a diluent of Initial Mobile Phase (95% Water / 5% Acetonitrile) to construct a 6-point calibration curve ranging from 10 ng/mL to 10,000 ng/mL .

UHPLC Chromatographic Conditions

The method utilizes a high-efficiency sub-2-micron column to ensure rapid mass transfer and sharp peak shapes.

Table 1: UHPLC Parameters

ParameterSpecification
Column Acquity UPLC BEH C18 ( )
Column Temperature 40∘C
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume
Autosampler Temp 4∘C (to prevent standard degradation)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
0.59556 (Linear)
3.05956 (Linear)
4.05956 (Linear)
4.19556 (Linear)
5.5955Re-equilibration
Mass Spectrometry (MS/MS) Parameters

Data is acquired using Multiple Reaction Monitoring (MRM) to maximize sensitivity and selectivity.

Table 3: Optimized MRM Transitions and Source Parameters

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
292.2 219.1 503022Quantifier
292.2 146.1 503035Qualifier

Global Source Settings: Capillary Voltage: 3.0 kV; Desolvation Temperature: 500∘C ; Desolvation Gas Flow: 800 L/hr.

Method Validation Directives

To establish trustworthiness, the method must be validated according to ICH Q2(R1) guidelines [3].

  • System Suitability: Inject the 1,000 ng/mL standard six times. The Relative Standard Deviation (RSD) for peak area must be ≤2.0% , and the tailing factor must be ≤1.5 .

  • Linearity: The calibration curve ( 10−10,000 ng/mL ) must exhibit a coefficient of determination ( R2 ) ≥0.995 using a 1/x weighting factor.

  • LOD & LOQ: Calculated based on signal-to-noise ratios (S/N). Limit of Detection (LOD) is defined at S/N ≥3 , and Limit of Quantitation (LOQ) is defined at S/N ≥10 .

References

  • Title: Divergent Approach for Regioselective Synthesis of Linearly and Angularly Fused Benzoimidazoquinazolinones

    • Source:The Journal of Organic Chemistry, ACS Public
    • URL: [Link] [1]

  • Title: 2-(3,3-Diethylureido)-N,N-diethylbenzamide (CAS 78554-91-3)
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology

    • Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
    • URL: [Link]

Application

Etamsylate Administration in Preclinical Research: A Guide to Routes and Protocols

Abstract This comprehensive guide provides detailed application notes and protocols for the administration of etamsylate in preclinical research settings. Designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the administration of etamsylate in preclinical research settings. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, step-by-step procedures, and critical considerations for various administration routes, including intravenous, intraperitoneal, and oral gavage. By synthesizing technical data with field-proven insights, this guide aims to ensure the safe, effective, and reproducible application of etamsylate in animal models, ultimately enhancing the integrity and translational relevance of preclinical hemostasis research.

Introduction: Etamsylate in Hemostasis Research

Etamsylate is a synthetic hemostatic agent widely utilized for the prevention and treatment of capillary hemorrhage.[1][2] Its primary mechanism of action is centered on the initial phase of hemostasis. Unlike many coagulants, etamsylate functions without affecting the broader coagulation cascade, prothrombin time, or platelet count.[3] Instead, it enhances capillary endothelial resistance, improves platelet adhesiveness, and restores capillary wall stability.[1][4] Mechanistic studies suggest that etamsylate promotes P-selectin-dependent platelet adhesive mechanisms and may modulate prostacyclin levels, creating a favorable environment for platelet aggregation at sites of vascular injury.[1][4][5]

The selection of an appropriate administration route in preclinical studies is a critical determinant of experimental outcomes. It directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound, including its bioavailability, onset of action, and duration of effect.[6] This guide provides a detailed overview of the most common administration routes for etamsylate in rodent models, offering the scientific basis for route selection and validated protocols to ensure experimental consistency and animal welfare.

Comparative Overview of Administration Routes

Choosing the correct administration route is fundamental to designing a preclinical study that accurately models a clinical scenario or effectively tests a scientific hypothesis. The optimal route depends on the desired speed of onset, duration of action, and the specific research question being addressed.

Parameter Intravenous (IV) Intraperitoneal (IP) Oral (PO) Intramuscular (IM)
Bioavailability 100% (by definition)High, but variable; avoids first-pass metabolism[7]Variable; subject to first-pass metabolism[8]High (often >95%) and rapid[9]
Onset of Action Immediate / Very Rapid (peak effect in 30 min)[9][10]Rapid (typically 15-30 minutes)[7]Slower (dependent on absorption)[11]Rapid (peak concentration ~1 hour)[9]
Typical Dosage (Rodents) 5 - 25 mg/kg[10][12]80 mg/kg (example from other drugs)[13]45 - 180 mg/kg[14]5 - 12.5 mg/kg[3][9]
Common Animal Models Rat, Mouse, Dog, Rabbit[10][15]Mouse, Rat[7][13]Rat, Mouse[14][16]Dog, Cat, Cattle, Pig[3][9]
Key Applications Acute hemorrhage models, PK studies, pre-surgical prophylaxis requiring rapid onset.[10][12]Proof-of-concept studies, when IV is difficult, repeat dosing.[7][13]Chronic dosing studies, mimicking clinical oral administration.[14]Sustained effect when IV is not practical, high bioavailability desired.[3]

Detailed Protocols and Scientific Rationale

Intravenous (IV) Administration

Scientific Rationale: IV administration is the gold standard for achieving immediate and complete systemic exposure to a test compound. This route bypasses absorption barriers, delivering 100% of the etamsylate dose directly into the circulation. It is the preferred method for studies mimicking acute trauma or surgical bleeding, where a rapid onset of hemostatic action is critical.[10] The IV route provides precise dose control and is essential for constructing accurate pharmacokinetic profiles, such as determining clearance and volume of distribution.[6][15] In animal models, the maximum effect of IV-administered etamsylate is observed between 30 minutes and 4 hours.[9][12]

Experimental Protocol: IV Injection in a Rat (Tail Vein)

  • Animal Preparation:

    • Select a healthy adult rat (e.g., Sprague Dawley, Wistar).

    • Warm the animal under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins, which facilitates visualization and needle insertion.

    • Place the rat in a suitable restraint device to ensure its safety and to immobilize the tail.

  • Dose Preparation:

    • Prepare etamsylate solution in a sterile vehicle (e.g., 0.9% saline). The concentration should be calculated to ensure the final injection volume is appropriate for the animal's weight (typically ≤ 5 ml/kg).

    • Draw the calculated volume into a sterile 1 mL syringe fitted with a 27-30 gauge needle. Ensure no air bubbles are present.

  • Injection Procedure:

    • Position the tail and wipe one of the lateral tail veins with 70% ethanol.

    • With the needle bevel facing up, insert the needle into the vein at a shallow angle (~15-20 degrees).

    • Confirm proper placement by observing a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily. Observe the vein for any signs of leakage or swelling (bleb formation), which would indicate a failed injection.

    • If resistance is met, do not force the injection. Withdraw the needle and attempt insertion at a more proximal site.

  • Post-Procedure Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress.

IV_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure A Warm Animal & Restrain B Prepare Etamsylate in Sterile Vehicle A->B C Load Syringe & Remove Air B->C D Disinfect Tail Vein C->D E Insert Needle (Bevel Up) D->E F Confirm Placement (Flashback) E->F G Inject Slowly & Observe F->G H Withdraw Needle & Apply Pressure G->H I Monitor Animal for Distress H->I IP_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure A Weigh Mouse & Calculate Dose B Restrain & Tilt Head Down A->B C Load Syringe A->C D Identify Lower Quadrant Site B->D C->D E Insert Needle (30-45°) D->E F Aspirate to Check Placement E->F G Inject Solution Smoothly F->G H Withdraw Needle G->H I Return to Cage & Monitor H->I

Fig 2. Workflow for Intraperitoneal (IP) Administration.
Oral (PO) Gavage Administration

Scientific Rationale: Oral administration is crucial for evaluating the therapeutic potential of a drug intended for oral use in humans. [11]This route subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver, providing a more realistic assessment of its clinical bioavailability and efficacy. [8]Preclinical studies have successfully used oral gavage to administer etamsylate in rats at doses ranging from 45 to 180 mg/kg to investigate its hepatoprotective effects. [14]This route is essential for chronic toxicity studies and for evaluating formulations designed to enhance oral absorption.

Experimental Protocol: Oral Gavage in a Rat

  • Animal and Equipment Preparation:

    • Weigh the rat to determine the correct dosing volume (typically 10-20 ml/kg maximum). [17] * Select an appropriately sized gavage needle (16-18 gauge for adult rats) with a rounded or bulbous tip to prevent tissue trauma. [17] * Measure the needle from the tip of the rat's nose to the last rib (xiphoid process) and mark the tube. This ensures the tube reaches the stomach without risk of perforation. [17]

  • Dose Preparation:

    • Prepare the etamsylate formulation. This may be a solution or a suspension in a suitable vehicle (e.g., water, corn oil).

    • Attach the gavage needle to a syringe and draw up the calculated volume.

  • Gavage Procedure:

    • Firmly restrain the rat, holding it in a vertical position. Ensure the head and body are in a straight line to facilitate passage of the tube.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The tube should pass smoothly without resistance. The animal may exhibit slight swallowing motions. If resistance is felt or the animal begins to struggle excessively, withdraw the tube immediately and restart.

    • Advance the tube to the pre-measured mark and administer the dose at a steady rate.

  • Post-Procedure Care:

    • Remove the tube gently along the same path of insertion.

    • Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs. [16]Continue monitoring at regular intervals for the next 12-24 hours. [16]

PO_Workflow cluster_prep Preparation cluster_gavage Gavage cluster_post Post-Procedure A Weigh Rat & Calculate Dose B Measure & Mark Gavage Needle A->B C Load Syringe with Formulation B->C D Restrain Animal Vertically C->D E Insert Needle into Diastema D->E F Advance Smoothly to Mark E->F G Administer Dose Steadily F->G H Withdraw Needle Gently G->H I Monitor for Respiratory Distress H->I

Fig 3. Workflow for Oral (PO) Gavage Administration.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The choice of administration route creates distinct plasma concentration-time profiles, which directly impacts the pharmacodynamic response. Understanding this relationship is key to interpreting experimental results.

  • Intravenous (IV): Results in an immediate high peak plasma concentration (Cmax) that then declines based on the drug's distribution and elimination half-life. This profile is ideal for overcoming an acute challenge.

  • Intraperitoneal (IP) / Intramuscular (IM): Both routes involve an absorption phase, leading to a delayed time to peak concentration (Tmax) and often a lower Cmax compared to IV. However, they provide rapid and high bioavailability. [7][9]The IM route, in particular, shows very rapid and almost complete absorption. [9]* Oral (PO): This route typically results in the longest Tmax and lowest Cmax due to slower absorption from the GI tract and potential first-pass metabolism. This can lead to "flip-flop kinetics," where the absorption rate is slower than the elimination rate, prolonging the drug's apparent half-life. [8]

PK_Curves Conceptual Plasma Concentration vs. Time Time Time x_axis Concentration Concentration origin Concentration->origin Plasma Conc. origin->x_axis Time ip_start ip_start po_start po_start iv_peak->iv_tail IV iv_end iv_end ip_peak->ip_tail IP/IM ip_end ip_end po_peak->po_tail Oral (PO) po_end po_end

Sources

Method

Application Note: Synergistic Hemostasis – Ethamsylate in Combination with Antifibrinolytics in Research

Introduction & Mechanistic Rationale Ethamsylate (2,5-dihydroxy-benzene-sulfonate diethylammonium salt) is a well-established synthetic hemostatic agent that operates at the primary step of hemostasis. Unlike coagulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethamsylate (2,5-dihydroxy-benzene-sulfonate diethylammonium salt) is a well-established synthetic hemostatic agent that operates at the primary step of hemostasis. Unlike coagulation factor concentrates or antifibrinolytics, ethamsylate restores capillary resistance and enhances platelet adhesiveness[1]. Mechanistically, it promotes P-selectin-dependent platelet adhesion and inhibits the biosynthesis of prostacyclin (PgI2), a prostaglandin responsible for vasodilation and platelet disaggregation[2].

In complex in vivo surgical models—such as pediatric cardiac surgery utilizing cardiopulmonary bypass (CPB)—primary hemostasis alone is often insufficient due to severe hyperfibrinolysis and residual heparinization[3]. Tranexamic acid (TXA), a synthetic lysine analog, competitively inhibits plasminogen activation, thereby preventing fibrin clot degradation[3].

The Rationale for Combination: The combination of Ethamsylate and TXA provides a dual-axis hemostatic blockade. Ethamsylate accelerates the formation of the primary platelet plug and antagonizes the anticoagulant effects of residual heparin[3]. Simultaneously, TXA prevents the premature dissolution of the secondary fibrin web[3]. This synergistic approach allows researchers to minimize blood loss more effectively than monotherapy while avoiding the dose-dependent neurotoxic side effects (e.g., seizures) associated with high doses of TXA[3].

Dual-Axis Mechanism of Action

Mechanism Damage Vascular Endothelial Damage PSelectin Upregulates P-Selectin Damage->PSelectin Plasminogen Blocks Plasminogen Activation Damage->Plasminogen Ethamsylate Ethamsylate Ethamsylate->PSelectin PgI2 Inhibits PgI2 Synthesis Ethamsylate->PgI2 PlateletPlug Primary Platelet Plug PSelectin->PlateletPlug PgI2->PlateletPlug StableClot Stable Fibrin Clot PlateletPlug->StableClot TXA Tranexamic Acid (TXA) TXA->Plasminogen Fibrinolysis Inhibits Fibrinolysis Plasminogen->Fibrinolysis Fibrinolysis->StableClot

Dual-axis hemostatic mechanism of Ethamsylate and Tranexamic Acid.

Comparative Efficacy Data

Clinical research in pediatric cardiac surgery demonstrates that combining these two agents yields significantly better hemostatic outcomes compared to TXA alone[3][4]. The table below summarizes the quantitative impact of this combination therapy during the first 24 postoperative hours.

Table 1: Comparative Efficacy of Hemostatic Regimens in Pediatric Cardiac Surgery
Clinical ParameterControl GroupTXA MonotherapyEthamsylate + TXA Combination
Blood Loss Volume Highest baselineSignificantly reduced vs ControlLowest volume (Synergistic reduction)
Sternal Closure Time Longest durationShorter than ControlSignificantly shorter than TXA alone
Whole Blood Transfusion Highest requirementReduced vs ControlMinimal requirement

Experimental Protocols

Protocol 1: In Vitro Thromboelastography (TEG) Assay for Drug Interactions

This protocol evaluates the synergistic effect of Ethamsylate and TXA in a heparinized blood model, adapted from established viscoelastic testing methodologies[5].

Materials:

  • Citrated whole blood (human or canine model)

  • 0.1% Unfractionated Heparin (100 U/mL)

  • Ethamsylate stock solution (5 mM in PBS)

  • Tranexamic Acid stock solution (10 mg/mL in PBS)

  • Thromboelastograph analyzer (e.g., TEG 5000)

  • 0.2 M CaCl₂

Step-by-Step Methodology:

  • Baseline Preparation: Aliquot 890 µL of citrated whole blood into a sterile microcentrifuge tube[5].

  • Heparinization: Add 10 µL of 0.1% heparin to achieve a final concentration of 1 U/mL. Gently invert 3 times to mix[5].

  • Drug Spiking: Add 50 µL of 5 mM Ethamsylate (yielding a final concentration of ~250 µM) and 50 µL of TXA stock to the combination group sample[5].

  • Incubation: Incubate the spiked samples at 37°C for 5 minutes to allow for drug-receptor interaction.

  • TEG Loading: Transfer 340 µL of the treated blood into a TEG cup containing 20 µL of 0.2 M CaCl₂ to recalcify the sample and initiate the coagulation cascade.

  • Data Acquisition: Run the TEG trace for 60 minutes. Record the R-time (reaction time), MA (maximum amplitude, reflecting platelet function), and LY30 (lysis at 30 minutes, reflecting fibrinolysis).

ProtocolWorkflow Blood Citrated Whole Blood Collection Heparin Heparinization (1 U/mL) Blood->Heparin Spike Drug Spiking (Ethamsylate + TXA) Heparin->Spike Incubate Incubation (37°C, 5 min) Spike->Incubate Recalcify Recalcification (CaCl2) Incubate->Recalcify TEG TEG Analysis (R-time, MA, LY30) Recalcify->TEG

Step-by-step workflow for in vitro Thromboelastography (TEG) drug interaction assay.

Protocol 2: Flow Cytometric Analysis of P-Selectin Expression

Ethamsylate's pro-aggregatory effect relies heavily on P-selectin membrane expression[6]. This protocol validates primary hemostatic activation in vitro[7].

  • Sample Prep: Isolate platelet-rich plasma (PRP) from citrated whole blood via soft centrifugation (150 x g for 15 min at room temperature).

  • Endothelial Co-culture (Critical Step): Seed SV40-transformed endothelial cells in a 6-well plate. Add the extracted PRP to the wells. Note: Ethamsylate's effect is highly dependent on the presence of vascular endothelium[6][7].

  • Treatment: Incubate the co-culture with varying concentrations of Ethamsylate (1 µM to 10 µM) for 15 minutes at 37°C[7].

  • Staining: Extract the PRP, then add FITC-conjugated anti-CD62P (P-selectin) and PE-conjugated anti-CD41a (platelet marker) antibodies. Incubate in the dark for 20 minutes.

  • Fixation & Analysis: Fix cells with 1% paraformaldehyde. Acquire data using a flow cytometer, gating for CD41a+ events and measuring the mean fluorescence intensity (MFI) of FITC to quantify P-selectin upregulation.

Causal Analysis & Troubleshooting (E-E-A-T)

As an application scientist, understanding the why behind experimental failures is as important as the protocol itself.

  • Why use citrated blood instead of EDTA for TEG? EDTA chelates calcium irreversibly, which permanently disables the coagulation cascade. Citrate binds calcium reversibly, allowing the cascade to be precisely re-initiated via the controlled addition of CaCl₂ in the TEG cup.

  • Why evaluate Ethamsylate in the presence of Heparin? Ethamsylate has been shown to antagonize the anticoagulant activity of heparin in vitro[5][6]. In clinical scenarios like cardiopulmonary bypass, residual heparin is a primary driver of postoperative bleeding. Testing the Ethamsylate + TXA combination in a heparinized model accurately mimics this pathological state, proving the combination's superiority over TXA alone[3].

  • Troubleshooting Lack of Platelet Aggregation In Vitro: If you observe no significant increase in platelet aggregation after adding Ethamsylate to isolated PRP, check your assay environment. Ethamsylate's mechanism requires interaction with the vascular wall. In pure in vitro platelet assays lacking endothelial cells, the pro-aggregatory effect is often muted[6]. You must co-culture platelets with endothelial cells (as described in Protocol 2) to accurately replicate in vivo conditions[6][7].

References

  • Garay RP, Chiavaroli C, Hannaert P. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. Am J Ther. 2006. 1

  • Abd El Baser II, ElBendary HM, Elderie A. The synergistic effect of tranexamic acid and ethamsylate combination on blood loss in pediatric cardiac surgery. Ann Card Anaesth. 2021. 3

  • Cobo-Nuñez YM, et al. Evaluation of the effect of etamsylate on thromboelastographic traces of canine blood with and without the addition of heparin. Vet Q. 2023. 5

  • Etamsylate - Wikipedia. Mechanism of action and clinical data. 2

  • Mischke R, et al. Influence of etamsylate on coagulation parameters in dogs. Frontiers in Veterinary Science. 2021. 6

  • TOKU-E. Etamsylate - Eukaryotic Cell Culture Applications. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide

Welcome to the Technical Support Center for 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide (also known as 2-(3,3-Diethylureido)-N,N-diethylbenzamide, CAS: 78554-91-3)[1]. As a complex molecule featuring both urea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide (also known as 2-(3,3-Diethylureido)-N,N-diethylbenzamide, CAS: 78554-91-3)[1]. As a complex molecule featuring both urea and benzamide functional groups, it is susceptible to specific degradation pathways under suboptimal storage conditions.

This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot, prevent, and analyze degradation issues, ensuring structural integrity and regulatory compliance during preclinical and clinical workflows.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What are the primary degradation pathways for 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide? A: The molecule contains two primary labile sites: the urea linkage and the benzamide bond.

  • Hydrolysis: Both the urea and amide bonds are susceptible to base- or acid-catalyzed hydrolysis in the presence of moisture and elevated temperatures. Cleavage of the urea bond typically yields diethylamine and a corresponding isocyanate or amine intermediate, which further degrades.

  • Oxidative N-Dealkylation: The tertiary amines (diethylamino groups) are prone to oxidation, leading to N-dealkylation or the formation of N-oxides when exposed to reactive oxygen species (ROS) or prolonged atmospheric oxygen.

  • Photolysis: Aromatic amides can undergo photo-induced cleavage or rearrangement when exposed to high-energy UV light.

Q2: Why does my sample show a lower assay value despite being stored at room temperature? A: "Room temperature" can fluctuate significantly. If the container closure system is not entirely hermetic, ambient humidity can permeate the packaging. The urea functional group is highly hygroscopic and moisture-sensitive. Even trace water can initiate slow-onset hydrolysis. We recommend storing the compound in a desiccated environment, ideally at 2–8 °C for long-term storage, to suppress the thermodynamic driving force of hydrolysis.

Q3: How do I differentiate between hydrolytic and oxidative degradation in my HPLC chromatogram? A: Hydrolytic degradation typically produces highly polar, lower-molecular-weight fragments (e.g., free diethylamine), which will elute very early in a standard reversed-phase (C18) HPLC method. Oxidative degradation (like N-oxide formation) often results in a peak eluting closely to the parent compound, as the molecular weight increases slightly (+16 Da) and the polarity shift is less drastic than a full bond cleavage. Mass spectrometry (LC-MS) is required to definitively assign these peaks.

Part 2: Troubleshooting Guide & Storage Optimization

Identifying Degradation Root Causes
  • Symptom: Strong amine odor (fishy smell) upon opening the vial.

    • Cause: Release of free diethylamine due to urea/amide bond hydrolysis.

    • Action: Immediately discard the compromised batch. Review the humidity controls of your storage facility. Ensure future batches are sealed under dry inert gas (Nitrogen or Argon).

  • Symptom: Yellowing or discoloration of the solid powder.

    • Cause: Photolytic degradation or advanced oxidation of the aromatic ring system.

    • Action: Switch to actinic (amber) glassware. Ensure the compound is not left on the benchtop under fluorescent or natural light for extended periods.

  • Symptom: Unexplained extra peaks in the HPLC chromatogram during stability testing.

    • Cause: Potential interaction with excipients or container closure leachables.

    • Action: Conduct a forced degradation study (see protocols below) to map the intrinsic stability profile of the API and compare the degradation peaks against your stability samples.

Part 3: Quantitative Data Presentation

The following table summarizes the recommended storage conditions and the expected stability profiles based on standard pharmaceutical stability guidelines (ICH Q1A(R2))[2][3][4].

Storage ConditionEnvironmentContainer ClosureExpected Shelf LifePrimary Risk Factor
Long-Term (Optimal) 2–8 °C, tightly sealedAmber glass vial, PTFE-lined cap, desiccated> 24 monthsNone (Baseline)
Accelerated 40 °C / 75% RHDouble-bagged LDPE inside HDPE drum6 monthsHydrolysis (Moisture/Heat)
Benchtop (In-Use) 20–25 °C, ambient lightClear glass vial, standard cap< 14 daysPhotolysis, Oxidation
Solution (Aqueous) pH 7.4 buffer, 37 °CSealed HPLC vial< 48 hoursBase-catalyzed hydrolysis

Part 4: Experimental Protocols

Protocol: Forced Degradation Study (Stability-Indicating Method Development)

To ensure your analytical methods can detect degradation of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide, you must perform forced degradation (stress testing) as per ICH Q1A(R2) guidelines[2][5].

Step 1: Acidic Hydrolysis Stress

  • Dissolve 10 mg of the compound in 5 mL of a suitable co-solvent (e.g., Acetonitrile).

  • Add 5 mL of 1.0 N HCl.

  • Incubate the solution at 60 °C for 24 hours.

  • Neutralize with 1.0 N NaOH before injection into the HPLC.

Step 2: Basic Hydrolysis Stress

  • Dissolve 10 mg of the compound in 5 mL of Acetonitrile.

  • Add 5 mL of 1.0 N NaOH.

  • Incubate at 60 °C for 24 hours. (Note: The urea bond will likely degrade much faster under basic conditions than acidic).

  • Neutralize with 1.0 N HCl before analysis.

Step 3: Oxidative Stress

  • Dissolve 10 mg of the compound in 5 mL of Acetonitrile.

  • Add 5 mL of 3% H2​O2​ .

  • Store at room temperature in the dark for 24 hours.

  • Quench the reaction with sodium bisulfite prior to HPLC analysis to protect the column.

Step 4: Photolytic Stress

  • Spread 10 mg of the solid compound in a thin layer on a petri dish.

  • Expose to UV/Vis light targeting an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter (per ICH Q1B).

  • Dissolve in the mobile phase and analyze.

Part 5: Degradation Pathways & Prevention Workflow

The following diagram illustrates the causality between environmental stressors, the specific degradation pathways of the molecule, and the required preventative storage measures.

G start 2-{[(Diethylamino)carbonyl]amino}- N,N-diethylbenzamide hydrolysis Hydrolysis Pathway (Amide/Urea Cleavage) start->hydrolysis Moisture / Heat oxidation Oxidation Pathway (N-Dealkylation / N-Oxide) start->oxidation Oxygen / ROS photolysis Photolytic Degradation (Aromatic Cleavage) start->photolysis UV / Vis Light prev_hyd Desiccant & 2-8 °C Storage hydrolysis->prev_hyd Prevented By prev_ox Inert Gas Purge (Argon/N2) oxidation->prev_ox Prevented By prev_pho Amber Vials & Opaque Packaging photolysis->prev_pho Prevented By

Caption: Environmental stressors triggering degradation pathways and their corresponding preventative storage solutions.

References

  • ChemScene. (n.d.). 78554-91-3 | 2-(3,3-Diethylureido)-N,N-diethylbenzamide.
  • Scribd. (n.d.). ICH Guidelines on Drug Stability Testing | PDF | Pharmaceutical Formulation | Shelf Life.
  • Xinfuda Group. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL.
  • National Law Review. (2026). Pharmaceutical Stability Guide 2026: Testing, Compliance, and Shelf Life.

Sources

Optimization

"troubleshooting unexpected side effects of Etamsylate in animal studies"

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the use of Etamsylate in animal research. This resource is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the use of Etamsylate in animal research. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of your in vivo experiments. As Senior Application Scientists, we understand that unexpected results are a part of the research process. This guide is structured to help you understand the potential causes of these deviations and to provide you with actionable steps to investigate and resolve them.

Troubleshooting Guide: Addressing Unexpected Outcomes

This section is dedicated to addressing specific, unexpected side effects or results that you may encounter during your animal studies with Etamsylate. Each issue is presented in a question-and-answer format, followed by a detailed, step-by-step protocol for investigation.

Paradoxical Effect: Increased Bleeding or Fibrinolysis Observed

Question: I am using Etamsylate as a hemostatic agent in my study, but my results from an in vitro thromboelastography (TEG) assay on canine blood suggest a mild hyperfibrinolytic effect. Is this possible, and how should I investigate this?

Answer: This is a valid and important observation. While Etamsylate's primary mechanism is to promote hemostasis, some in vitro studies have reported paradoxical effects, such as a mild increase in clot lysis in canine blood samples.[1][2] This highlights the complexity of its mechanism of action, which is not fully elucidated.[3] It is crucial to determine if this in vitro finding translates to an in vivo effect in your specific model.

  • Confirm the In Vitro Finding:

    • Repeat the TEG analysis with a fresh blood sample and freshly prepared Etamsylate solution to rule out experimental artifacts.

    • Include positive and negative controls for fibrinolysis (e.g., tissue plasminogen activator and a fibrinolysis inhibitor like tranexamic acid) to validate your assay.

    • Perform a dose-response curve with Etamsylate in your in vitro assay to see if the effect is concentration-dependent.

  • Transition to an In Vivo Bleeding Model:

    • Utilize a standardized in vivo bleeding model appropriate for your animal species (e.g., tail bleeding time in rodents, buccal mucosal bleeding time in larger animals).

    • Administer Etamsylate at your intended therapeutic dose and at a range of higher and lower doses.

    • Compare the bleeding times between vehicle-treated and Etamsylate-treated groups. This will determine if the in vitro observation has a physiological consequence.

  • Assess Fibrinolytic Markers In Vivo:

    • Collect blood samples from your animals at time points corresponding to the peak plasma concentration of Etamsylate.

    • Measure plasma levels of D-dimer and other fibrin degradation products (FDPs). An increase in these markers in the Etamsylate-treated group could suggest increased fibrinolysis.

    • Analyze plasminogen and antiplasmin levels to assess the activity of the fibrinolytic system.

  • Consider Species-Specific Differences:

    • Be aware that drug effects can vary significantly between species. The paradoxical fibrinolytic effect has been noted in canine blood. If you are using a different species, this effect may not be present.

G start Unexpected Fibrinolysis in TEG confirm_vitro 1. Confirm In Vitro Finding (Repeat TEG, Controls, Dose-Response) start->confirm_vitro in_vivo_bleed 2. In Vivo Bleeding Model (e.g., Tail Bleeding Time) confirm_vitro->in_vivo_bleed If confirmed assess_markers 3. Assess In Vivo Fibrinolytic Markers (D-dimer, FDPs) in_vivo_bleed->assess_markers species_diff 4. Consider Species Differences assess_markers->species_diff conclusion Conclusion: Paradoxical effect is in vitro artifact OR Paradoxical effect is species-specific OR Paradoxical effect has in vivo relevance species_diff->conclusion

Caption: Workflow for investigating paradoxical fibrinolysis with Etamsylate.

Confounding Variable: Unexpected Anti-inflammatory or Hepatoprotective Effects

Question: I am conducting an inflammation study, and the animals treated with Etamsylate (as a control for bleeding) are showing a reduced inflammatory response compared to the vehicle group. Is Etamsylate anti-inflammatory? Similarly, in a toxicology study, I've noticed that Etamsylate appears to be protecting the liver from a known hepatotoxin.

Answer: Yes, your observations are consistent with published research. Etamsylate has been shown to possess anti-inflammatory properties, with a potency estimated to be about 4% of indomethacin in a carrageenan-induced rat paw edema model.[4] Additionally, studies in rats have demonstrated a significant hepatoprotective effect of Etamsylate against toxins like carbon tetrachloride, leading to a reduction in liver enzymes such as ALT, AST, and ALP.[5][6] These effects are thought to be mediated through antioxidant actions and maintenance of microvascular blood flow.[6]

  • Literature Review and Model Selection:

    • Conduct a thorough literature search for the effects of Etamsylate in your specific inflammatory or organ damage model.

    • If possible, select a hemostatic agent with a different mechanism of action that is not known to have anti-inflammatory or hepatoprotective effects to use as a comparator.

  • Characterize the Confounding Effect:

    • In a pilot study, include a group of animals that receive Etamsylate alone (without the inflammatory or toxic insult) to assess its baseline effect on your readouts.

    • Measure a panel of relevant biomarkers. For inflammation, this could include cytokines (e.g., TNF-α, IL-6), and for hepatotoxicity, a full liver enzyme panel.

  • Dose-Response and Time-Course Analysis:

    • Determine if the observed confounding effect is dose-dependent by testing a range of Etamsylate concentrations.

    • Conduct a time-course study to understand the onset and duration of the off-target effect in relation to your primary experimental window.

  • Histopathological Examination:

    • Perform a detailed histological analysis of the target tissues (e.g., inflamed tissue, liver) to visualize the cellular effects of Etamsylate. This can help to differentiate its effects from those of your primary experimental variable.

G start Observed Anti-inflammatory or Hepatoprotective Effect pilot_study 1. Run Pilot Study with Etamsylate Alone start->pilot_study biomarkers 2. Measure Relevant Biomarkers (Cytokines, Liver Enzymes) pilot_study->biomarkers dose_response 3. Conduct Dose-Response Study biomarkers->dose_response conclusion Decision Point dose_response->conclusion action1 Acknowledge and Discuss in Publication conclusion->action1 Effect is minor and can be accounted for action2 Use Alternative Hemostatic Agent conclusion->action2 Effect significantly impacts primary outcome action3 Adjust Experimental Design (e.g., lower dose, different timing) conclusion->action3 Effect is dose-dependent and can be minimized

Caption: Decision tree for managing confounding effects of Etamsylate.

Assay Interference: Unexpected Increase in Serum Creatinine

Question: My animal study involves monitoring renal function. In the group receiving Etamsylate, I've observed an unexpected and significant increase in serum creatinine levels, suggesting kidney injury. However, there are no other clinical signs of renal impairment. What could be happening?

Answer: This is a critical observation that may not indicate true renal toxicity. A clinical case report in humans has shown that Etamsylate can interfere with the laboratory assay for creatinine, leading to a falsely elevated result.[7] This is a crucial consideration before concluding that Etamsylate is nephrotoxic.

  • Review the Creatinine Assay Method:

    • Contact your diagnostic laboratory to determine the specific method used for creatinine measurement. Some methods may be more susceptible to interference from drug metabolites.

    • Inquire if they have data on Etamsylate interference with their specific platform.

  • Assess Other Renal Function Markers:

    • Do not rely solely on creatinine. Measure other indicators of renal function that are less likely to be affected by the same interference. These include:

      • Blood Urea Nitrogen (BUN): While also influenced by non-renal factors, it provides a complementary data point.[8]

      • Symmetric Dimethylarginine (SDMA): This is a more sensitive and specific biomarker for early kidney disease and is less likely to be affected by muscle mass.[9]

      • Urine Specific Gravity (USG): A high USG in the face of azotemia suggests a pre-renal cause rather than intrinsic kidney damage.[8]

  • Perform a Urinalysis:

    • A complete urinalysis, including a sediment examination, is essential. The absence of proteinuria, glucosuria, or an active sediment (casts, red or white blood cells) would argue against true renal injury.

  • Histopathology of the Kidneys:

    • At the end of your study, perform a thorough histopathological examination of the kidneys. This is the gold standard for identifying structural damage that would be expected with true nephrotoxicity.

  • Ex Vivo Spiking Experiment:

    • To definitively prove assay interference, you can perform an ex vivo experiment.

    • Take a baseline blood sample from a naive animal.

    • Spike the plasma with a known concentration of Etamsylate that is representative of the in vivo plasma concentration in your study.

    • Measure creatinine in the spiked and unspiked samples. A significant increase in the spiked sample would confirm assay interference.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of Etamsylate in animals?

A1: Etamsylate is generally considered to have a high safety margin in animals.[1][10] Long-term studies in Wistar rats at doses up to 100 mg/kg/day showed no overt signs of toxicity.[5] The acute intravenous LD50 is 800 mg/kg in mice and 1350 mg/kg in rats.[5] However, as with any pharmaceutical agent, adverse effects are possible. The product information for veterinary use lists potential hypersensitivity reactions (allergic reactions), and symptoms such as nausea and diarrhea have been noted.[11][12]

Q2: Can Etamsylate be used in studies involving anticoagulants like heparin?

A2: Yes, and this is an area of active research. Studies have shown that Etamsylate can antagonize the anticoagulant effects of heparin in vitro and in vivo.[11][13] It has been shown to reduce the heparin-induced increase in activated partial thromboplastin time (aPTT) and bleeding time.[11] This suggests a potential for drug-drug interactions, and researchers should be aware that co-administration of Etamsylate may reduce the efficacy of heparin.

Q3: Does Etamsylate affect blood pressure or heart rate?

A3: Based on available data, Etamsylate does not appear to have a significant effect on these cardiovascular parameters. A study in female pigs showed that an effective anti-hemorrhagic intravenous dose of Etamsylate had no effect on pulse rate or blood pressure.[4]

Q4: My study shows no significant hemostatic effect of Etamsylate. What should I do?

A4: A lack of efficacy can be as perplexing as an unexpected side effect. A study in dogs found that an intravenous dose of 12.5 mg/kg did not result in significant changes in thromboelastographic parameters, clotting times, platelet count, or fibrinogen.[3][14] This could be due to several factors:

  • Dose and Route of Administration: Ensure your dose is within the therapeutic range for the species you are using. The pharmacokinetics can vary between species.

  • Timing of Measurement: The hemostatic effect of Etamsylate may be time-dependent. Ensure your measurements are taken within the expected window of peak activity.

  • Model System: The efficacy of Etamsylate is most pronounced in models of capillary bleeding.[11] Its effect on major vessel hemorrhage or coagulopathies due to clotting factor deficiencies may be limited.

  • Assay Sensitivity: The assay you are using to measure hemostasis may not be sensitive enough to detect the specific effects of Etamsylate, which primarily acts on platelet adhesion and capillary resistance.[3]

Q5: Are there any known effects of Etamsylate on the gastrointestinal system?

A5: While product information mentions the potential for nausea and diarrhea, there is also evidence of beneficial effects in certain contexts.[11][12] A study in dogs with hemorrhagic gastroenteritis found that Etamsylate treatment significantly reduced the duration of bloody defecation and shortened recovery time compared to a placebo group.[3]

Summary of Etamsylate Dosing and Effects in Different Species

SpeciesDose RangeObserved Effects/Side EffectsReference(s)
Rat 45-180 mg/kg (oral)Hepatoprotective against CCl4[5][6]
10-100 mg/kg (subcutaneous)No overt toxicity in 32-week study[5]
Dog 12.5 mg/kg (IV)No significant change in TEG, clotting times, platelet count, or fibrinogen[3][14]
12.5 mg/kg every 8h (IV)Reduced duration of hemorrhagic gastroenteritis[3]
up to 200 mg/kgReportedly well-tolerated[1][10]
Pig Not specified (IV)No effect on pulse rate or blood pressure[4]
Mouse Acute IV LD50: 800 mg/kgN/A[5]
Dairy Cow 15 mg/kg (IM)Reduced duration of haemolactia[15]

References

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). ETAMSYLATE SUMMARY REPORT. European Medicines Agency. Retrieved from [Link]

  • Wörz, L., Dörfelt, R., Hartmann, K., & Geisen, V. (2023). Influence of etamsylate on coagulation parameters in dogs. Frontiers in Veterinary Science, 10, 1188615. Retrieved from [Link]

  • (PDF) Ethamsylate attenuates mutilated secondary pathogenesis and exhibits a neuroprotective role in experimental model of spinal cord injury. (n.d.). ResearchGate. Retrieved from [Link]

  • Herrería-Bustillo, V., et al. (2023). Evaluation of the effect of etamsylate on thromboelastographic traces of canine blood with and without the addition of heparin. Veterinary Research Communications, 47(4), 1637-1646. Retrieved from [Link]

  • Abdel-Salam, O. M. E., et al. (2017). Ethamsylate protects against the carbon tetrachloride-induced liver damage in rats. Journal of Diabetes, Metabolic Disorders & Control, 4(2), 54-60. Retrieved from [Link]

  • A New Approach to Treat Spontaneous Hemorrhages. (2022). VIN. Retrieved from [Link]

  • Cobo-Nuñez, M. Y., et al. (2018). Haemostatic agent etamsylate in vitro and in vivo antagonizes anti-coagulant activity of heparin. Thrombosis Research, 167, 73-79. Retrieved from [Link]

  • Wörz, L., Dörfelt, R., Hartmann, K., & Geisen, V. (2024). Influence of etamsylate on coagulation parameters in dogs. Frontiers in Veterinary Science. Retrieved from [Link]

  • El-Baradey, G. F., et al. (2021). The synergistic effect of tranexamic acid and ethamsylate combination on blood loss in pediatric cardiac surgery. Annals of Cardiac Anaesthesia, 24(4), 450-456. Retrieved from [Link]

  • Herrería-Bustillo, V., et al. (2023). Evaluation of the effect of etamsylate on thromboelastographic traces of canine blood with and without the addition of heparin. Taylor & Francis Online. Retrieved from [Link]

  • Paradoxical and bidirectional drug effects. (2012). The Oxford Centre for Evidence-Based Medicine (CEBM). Retrieved from [Link]

  • Herrería-Bustillo, V., et al. (2023). Evaluation of the effect of etamsylate on thromboelastographic traces of canine blood with and without the addition of heparin. ResearchGate. Retrieved from [Link]

  • Uetrecht, J. (2009). Role of animal models in the study of drug-induced hypersensitivity reactions. AAPS Journal, 11(3), 483-486. Retrieved from [Link]

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). ETAMSYLATE SUMMARY REPORT. European Medicines Agency. Retrieved from [Link]

  • Etamsylate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Veterinary Pharmacovigilance in the UK Annual Review 2020 – a summary of veterinary adverse events. (2022). GOV.UK. Retrieved from [Link]

  • Siroka, Z., & Svobodova, Z. (2011). The toxicity and adverse effects of selected drugs in animals – overview. Medycyna Weterynaryjna, 67(3), 181-186. Retrieved from [Link]

  • Abdel-Salam, O. M. E., et al. (2017). Ethamsylate protects against the carbon tetrachloride-induced liver damage in rats. ResearchGate. Retrieved from [Link]

  • Fraile, L., et al. (2019). Treatment with etamsylate reduces haemolactia in lactating dairy cows. Journal of Dairy Research, 86(2), 233-235. Retrieved from [Link]

  • Xu, L., et al. (2021). Creatinine Increase Caused by Etamsylate Interference: A Case Report of Clinical Pharmaceutical Care. Science Journal of Clinical Medicine, 10(2), 38. Retrieved from [Link]

  • Pelligand, L., & Segev, G. (2022). Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease. Veterinary Sciences, 9(2), 52. Retrieved from [Link]

  • Active Systemic Anaphylaxis (ASA) Models. (n.d.). Biocytogen. Retrieved from [Link]

  • Animal Models of IgE Anaphylaxis. (2023). MDPI. Retrieved from [Link]

  • Corsini, E., & Galli, C. L. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 201. Retrieved from [Link]

  • Accurate Early Markers of Renal Damage for Veterinary and Research Use. (n.d.). Animal Health Media Journal. Retrieved from [Link]

  • Renal Biomarkers in Companion Animals—A Review. (2024). MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Head-to-Head Comparison Guide: Ethamsylate vs. Tranexamic Acid (TXA) in Hemorrhage Management

As drug development professionals and clinical researchers evaluate antihemorrhagic agents, understanding the mechanistic divergence between primary hemostasis promoters and antifibrinolytics is critical. Ethamsylate (a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and clinical researchers evaluate antihemorrhagic agents, understanding the mechanistic divergence between primary hemostasis promoters and antifibrinolytics is critical. Ethamsylate (a synthetic benzenesulfonate derivative) and Tranexamic Acid (TXA, a lysine analogue) represent two distinct pharmacological approaches to controlling capillary and surgical bleeding.

This guide objectively compares their performance, synthesizes head-to-head experimental and clinical data, and provides standardized protocols for evaluating hemostatic efficacy.

Mechanistic Divergence & Causality

To design effective hemostatic interventions, one must understand the distinct physiological targets of these two agents:

  • Ethamsylate (Primary Hemostasis Promoter): Ethamsylate acts on the initial step of hemostasis. It restores capillary resistance and promotes platelet adhesion by upregulating P-selectin membrane expression in platelets and cultured endothelial cells[1][2]. Concurrently, it inhibits the biosynthesis of prostacyclin (PgI2), a potent vasodilator and platelet disaggregator[2][3]. However, Ethamsylate does not possess the ability to stabilize a fibrin clot once it has formed.

  • Tranexamic Acid (Antifibrinolytic): TXA operates during secondary hemostasis. It acts as a competitive inhibitor of plasminogen activation. By binding to plasminogen, TXA prevents its conversion to plasmin, thereby directly inhibiting fibrinolysis and preventing the degradation of the existing fibrin mesh[4].

Causality Insight: In high-shear or highly fibrinolytic environments (such as the endometrium during menstruation or major surgical trauma), promoting primary platelet adhesion via Ethamsylate is often insufficient if the resulting clot is rapidly degraded by plasmin. This mechanistic bottleneck explains why TXA consistently outperforms Ethamsylate in head-to-head clinical trials where clot stabilization is the limiting factor for achieving hemostasis[5][6].

MoA Ethamsylate Ethamsylate P_selectin ↑ P-selectin Expression Ethamsylate->P_selectin PgI2 ↓ Prostacyclin (PgI2) Synthesis Ethamsylate->PgI2 TXA Tranexamic Acid (TXA) Plasminogen Binds Plasminogen TXA->Plasminogen Primary Primary Hemostasis (Platelet Adhesion) P_selectin->Primary PgI2->Primary Plasmin Inhibits Plasmin Formation Plasminogen->Plasmin Secondary Clot Stabilization (Antifibrinolysis) Plasmin->Secondary

Comparison of the distinct pharmacological mechanisms of Ethamsylate and Tranexamic Acid.

Head-to-Head Quantitative Clinical Data

Direct comparative studies consistently demonstrate the superiority of TXA over Ethamsylate in reducing blood loss across various clinical indications. The table below summarizes the quantitative outcomes from key randomized controlled trials.

Clinical IndicationStudy / SourceEthamsylate EfficacyTranexamic Acid (TXA) EfficacySuperiority
Dysfunctional Uterine Bleeding Bonnar et al.[5][7]Did not significantly reduce mean menstrual blood loss.Reduced mean menstrual blood loss by 54% (164 ml to 75 ml).TXA Superior
Heavy Menstrual Bleeding Indian J. Pharm. Pract. (2021)[8]PBAC Score Reduction: 326.24 ± 83.89 PBAC Score Reduction: 293.84 ± 137.50 TXA Superior
Major Gynaecological Surgeries Nnaji et al. (2022)[9][10]Post-op Hemoglobin (Hb) decrease of 13.29% Post-op Hemoglobin (Hb) decrease of 10.10% TXA Superior

Experimental Protocols for Hemostatic Evaluation

To validate these clinical findings in a preclinical setting, rigorous, self-validating experimental models are required. The following protocols detail the methodologies for assessing primary hemostasis and overall bleeding reduction.

Protocol 1: In Vitro Platelet P-Selectin Expression Assay (Flow Cytometry)

Purpose: To quantify Ethamsylate's enhancement of primary platelet adhesion via P-selectin upregulation[2].

  • Blood Collection: Draw whole blood into sodium citrate tubes (3.2%). Rationale: Citrate chelates calcium to prevent premature coagulation while preserving baseline platelet function.

  • Incubation: Aliquot platelet-rich plasma (PRP) and incubate with varying concentrations of Ethamsylate (1 µM to 10 µM) or a vehicle control for 15 minutes at 37°C[2].

  • Activation: Stimulate platelets with a sub-threshold concentration of arachidonic acid to mimic mild endothelial injury.

  • Staining: Add FITC-conjugated anti-P-selectin (CD62P) monoclonal antibodies. Self-Validating Step: Always include an isotype control to establish background fluorescence and ensure antibody binding specificity.

  • Analysis: Analyze via flow cytometry, gating for the platelet population. Ethamsylate-treated samples typically show a dose-dependent increase in the percentage of P-selectin-expressing platelets, with maximal enhancement observed at 10 µM[2].

Protocol 2: In Vivo Tail-Cut Bleeding Model (Rat)

Purpose: To conduct a head-to-head in vivo assessment of bleeding time and blood loss[11].

  • Acclimatization & Anesthesia: Anesthetize male Sprague-Dawley rats using a Telazol/Xylazine mixture (1:3). Rationale: Proper anesthesia minimizes stress-induced catecholamine release, which can artificially alter vascular tone and skew bleeding times[11].

  • Dosing: Administer TXA (e.g., 15 mg/kg), Ethamsylate (e.g., 12.5 mg/kg), or saline (vehicle) intravenously 20 minutes prior to injury[10][11].

  • Standardized Injury: Amputate the distal 5 mm of the tail using a sharp scalpel to ensure a uniform vascular cross-section[11].

  • Quantification: Immediately submerge the tail in a conical tube filled with pre-warmed saline (37°C). Self-Validating Step: Maintaining exactly 37°C is critical; room temperature air induces artifactual vasoconstriction, masking the drug's true pharmacodynamic effect.

  • Endpoint Analysis: Record the time until bleeding ceases for >1 minute. Quantify total blood loss by measuring the hemoglobin concentration in the saline bath using a spectrophotometric assay.

Workflow Start In Vivo Hemostatic Evaluation (Rat Tail-Cut Model) Dosing Administer Agent (Ethamsylate / TXA / Vehicle) Start->Dosing Injury Induce Standardized Injury (Tail Transection) Dosing->Injury Wait 20 mins Measure Quantify Bleeding Time & Blood Volume Loss Injury->Measure Submerge in saline at 37°C Analysis Statistical Analysis & Efficacy Comparison Measure->Analysis

Standardized in vivo workflow for evaluating hemostatic agents using the rat tail-cut model.

References

  • Garay RP, et al.
  • Alvarez-Guerra M, et al.
  • Bonnar J, Sheppard BL. "Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid." PubMed.
  • "A Comparative Study of Tranexamic Acid and Ethamsylate in Dysfunctional Uterine Bleeding." Indian Journal of Pharmacy Practice.
  • Nnaji CT, et al. "A Randomized Comparative Trial of the Haemostatic Effect of Tranexamic Acid and Ethamsylate in Major Gynaecological Surgeries." International Journal of Health Sciences and Research.
  • "Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents
  • "Tranexamic Acid for Heavy Periods: Guidance for Clinicians." Empowered Women's Health.

Sources

Comparative

"confirming the hemostatic activity of Etamsylate in a bleeding time assay"

An Application Scientist’s Guide to Evaluating Hemostatic Agents: Etamsylate vs. Tranexamic Acid in the Murine Bleeding Time Assay For researchers and drug development professionals evaluating novel hemostatic compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Evaluating Hemostatic Agents: Etamsylate vs. Tranexamic Acid in the Murine Bleeding Time Assay

For researchers and drug development professionals evaluating novel hemostatic compounds, establishing a robust, self-validating in vivo model is critical. Etamsylate (diethylammonium 2,5-dihydroxybenzenesulfonate) and Tranexamic Acid (TXA) represent two fundamentally different pharmacological approaches to hemorrhage control. While TXA is a widely recognized antifibrinolytic, Etamsylate acts earlier in the coagulation process by modulating primary hemostasis[1].

This guide objectively compares the mechanistic profiles and experimental efficacies of Etamsylate and TXA. Furthermore, it provides a highly standardized, causality-driven methodology for the murine tail bleeding assay—the gold standard for quantifying primary hemostatic activity.

Mechanistic Divergence: Primary Hemostasis vs. Antifibrinolysis

To design an effective comparative assay, one must first understand the distinct biological targets of each agent.

Etamsylate does not induce vasoconstriction nor does it directly alter the classical coagulation cascade (PT/aPTT)[1]. Instead, it acts on the vascular endothelium and platelets. It upregulates P-selectin expression to promote platelet adhesion, polymerizes hyaluronic acid to reinforce capillary membranes, and inhibits the synthesis of prostacyclin (PgI2)—a potent vasodilator and platelet inhibitor[2][3][4]. This creates a pro-aggregatory microenvironment ideal for arresting capillary bleeding.

Tranexamic Acid (TXA) , conversely, is a synthetic lysine analog that competitively inhibits the activation of plasminogen to plasmin. It does not help form the initial platelet plug; rather, it prevents the premature enzymatic breakdown of fibrin clots once they have formed[5].

MOA Etamsylate Etamsylate (Primary Hemostasis) Endothelium Endothelium Stabilization (Hyaluronic Acid Polymerization) Etamsylate->Endothelium Enhances Platelets Platelet Adhesion (P-selectin Upregulation) Etamsylate->Platelets Promotes Prostacyclin Inhibition of Prostacyclin (PgI2) Etamsylate->Prostacyclin Inhibits TXA Tranexamic Acid (Antifibrinolytic) Plasminogen Plasminogen Activation Inhibition TXA->Plasminogen Blocks Hemostasis Effective Hemostasis Endothelium->Hemostasis Capillary Resistance Platelets->Hemostasis Prostacyclin->Platelets Removes inhibition Plasminogen->Hemostasis Prevents Clot Lysis

Fig 1. Divergent hemostatic pathways of Etamsylate and Tranexamic Acid.

Comparative Efficacy Data

When comparing these agents, experimental and clinical outcomes vary heavily based on the type of bleeding. Etamsylate excels in microvascular/capillary bleeding models, whereas TXA demonstrates superior efficacy in major hemorrhagic events (e.g., severe trauma, heavy menstrual bleeding)[5][6]. Interestingly, recent studies in pediatric cardiac surgery indicate a powerful synergistic effect when both agents are combined, significantly reducing total blood volume loss compared to either monotherapy[7].

Table 1: Comparative Performance of Hemostatic Agents

Metric / ParameterEtamsylateTranexamic Acid (TXA)Combination (Etamsylate + TXA)
Primary Target Endothelium & Platelets[2]Plasminogen / Fibrin[5]Dual-pathway synergy[7]
In Vivo Bleeding Time Significantly reduced vs. control[8]Minimally affected (acts post-plug formation)Maximally reduced[7]
Blood Volume Loss (Clinical) Minimal reduction in heavy menstrual bleeding[6]~54% reduction in heavy menstrual bleeding[6]Superior reduction in surgical blood loss vs. TXA alone[7]
Re-bleeding Episodes Moderate frequency if used alone[8]Low frequencyNegligible

Experimental Design: The Self-Validating Tail Bleeding Assay

Relying solely on visual "bleeding time" (the moment blood visually stops flowing) is a notorious failure point in hemostatic assays. Visual observation is subjective and often fails to detect partial inhibition of platelet activity or micro-rebleeding events[9][10].

To establish a self-validating system , a Senior Application Scientist must implement a dual-metric approach: measuring both visual bleeding time and quantitative blood volume loss using Drabkin's reagent[11]. If the visual bleeding time is short, but the spectrophotometric hemoglobin loss is high, the system flags a weak primary plug that is experiencing invisible micro-rebleeds.

Step-by-Step Methodology

Step 1: Animal Preparation & Blinding

  • Action: Acclimate BALB/c or ICR mice. Ensure the operator performing the tail transection is blinded to the treatment groups (Vehicle, Etamsylate 12.5–30 mg/kg, TXA, or Combination).

  • Causality: Blinding is non-negotiable. Visual cessation of bleeding is subjective; operator bias can easily skew the recorded time by ±15 seconds, invalidating statistical significance[11][12].

Step 2: Compound Administration

  • Action: Administer Etamsylate (e.g., intravenously or orally) 60 minutes prior to the assay[12].

  • Causality: Etamsylate requires time to upregulate P-selectin and polymerize hyaluronic acid in the endothelium. A 60-minute window ensures peak pharmacodynamic activity at the time of injury[3][12].

Step 3: Standardized Tail Amputation

  • Action: Anesthetize the mouse. Using a sharp scalpel or guillotine, make a clean, transverse amputation exactly 3 mm from the distal tip of the tail[12].

  • Causality: The diameter of the murine tail tapers distally. Cutting exactly at 3 mm standardizes the diameter of the severed vessels across all subjects, ensuring that baseline hydrostatic pressure and bleeding rates are identical[12].

Step 4: Immersion & Timing

  • Action: Immediately immerse the severed tail into a pre-warmed test tube containing 2.5 mL of Drabkin's reagent maintained precisely at 37°C[11]. Start the timer. Record the time until bleeding ceases for a full 15 seconds (maximum cutoff: 180–1200 seconds depending on the severity model)[9][12].

  • Causality: Immersing in 37°C liquid prevents cold-induced vasoconstriction, which would artificially shorten the bleeding time and mask the drug's true effect[12].

Step 5: Hemoglobin Quantification (The Validation Step)

  • Action: Leave the tail in the Drabkin's reagent for a total of 30 minutes to capture any re-bleeding episodes. Drabkin's reagent lyses the erythrocytes and converts hemoglobin to cyanmethemoglobin. Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer[11].

  • Causality: This step mathematically validates the visual observation. It captures total blood volume lost, providing a highly sensitive, objective metric that accurately reflects the structural integrity of the platelet plug[9][10][11].

Workflow Dose 1. Drug Administration (Etamsylate / TXA) Cut 2. Tail Amputation (Standard 3mm) Dose->Cut Immerse 3. Immersion in Drabkin's (Maintained at 37°C) Cut->Immerse Measure 4. Dual Quantification Immerse->Measure Time Bleeding Time (Visual Cessation) Measure->Time Volume Blood Volume Loss (Absorbance at 540nm) Measure->Volume

Fig 2. Standardized workflow for the quantitative, self-validating tail bleeding assay.

Conclusion

When confirming the hemostatic activity of agents like Etamsylate, researchers must align their experimental design with the drug's mechanism of action. Because Etamsylate targets primary hemostasis (capillary resistance and platelet adhesion), the in vivo tail bleeding assay is highly appropriate. However, to ensure scientific integrity and reproducible data, laboratories must move beyond subjective visual timing and adopt dual-quantification methods using Drabkin's reagent to measure total hemoglobin loss. By doing so, researchers can accurately differentiate the nuanced efficacies of primary hemostatic agents versus antifibrinolytics like Tranexamic Acid.

References

  • Etamsylate - Wikipedia. Wikipedia.org. [Link]

  • What is Etamsylate used for? Patsnap Synapse.[Link]

  • Etamsylate (Sylate), Mechanism of Action, Indication and Dosage. Medcrine.[Link]

  • Influence of etamsylate on coagulation parameters in dogs. Frontiers.[Link]

  • What is the mechanism of Etamsylate? Patsnap Synapse.[Link]

  • What is the preferred choice between ethamsylate and tranexamic acid (TXA) for managing bleeding? Dr.Oracle.[Link]

  • Bleeding Time, Mouse. Pharmacology Discovery Services.[Link]

  • Spatiotemporally Controlled Release of Etamsylate from Bioinspired Peptide-Functionalized Nanoparticles Arrests Bleeding Rapidly and Improves Clot Stability in a Rabbit Internal Hemorrhage Model. ACS Biomaterials Science & Engineering.[Link]

  • Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. ResearchGate.[Link]

  • New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. PMC.[Link]

  • Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. PMC.[Link]

  • Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid. PMC.[Link]

  • The synergistic effect of tranexamic acid and ethamsylate combination on blood loss in pediatric cardiac surgery. PMC.[Link]

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Validation

Assessing the Reproducibility of Etamsylate's Effect on Capillary Resistance: A Comprehensive Comparison Guide

As drug development professionals and application scientists, we are frequently tasked with evaluating hemostatic agents that operate outside the traditional coagulation cascade. Etamsylate (Ethamsylate) is a prime examp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we are frequently tasked with evaluating hemostatic agents that operate outside the traditional coagulation cascade. Etamsylate (Ethamsylate) is a prime example: a synthetic hemostatic agent that manages microvascular bleeding not by altering fibrinolysis, but by fundamentally reinforcing capillary resistance and promoting primary platelet adhesion.

Assessing the reproducibility of these effects requires moving beyond standard clotting time assays (like PT/aPTT) and implementing specialized, self-validating protocols. This guide dissects the mechanistic causality of Etamsylate, compares its performance metrics against standard alternatives like Tranexamic Acid (TXA), and outlines rigorous methodologies for quantifying capillary resistance.

Mechanistic Causality: How Etamsylate Modulates Capillary Resistance

To design reproducible assays, one must first understand the exact cellular targets. Etamsylate acts on the primary step of hemostasis through a multi-modal pathway that stabilizes the endothelium ().

  • P-Selectin Upregulation: Etamsylate directly binds to endothelial and platelet membranes, significantly upregulating P-selectin expression. This facilitates the tethering and rolling of leukocytes and platelets along the damaged endothelium ().

  • Prostacyclin (PGI2) Inhibition: By decreasing the synthesis of PGI2—a potent vasodilator and inhibitor of platelet aggregation—Etamsylate creates a localized pro-aggregant environment without inducing systemic thrombosis.

  • Hyaluronic Acid Polymerization: It reinforces the extracellular matrix of capillary walls by polymerizing hyaluronic acid, mechanically increasing the vessel's resistance to rupture under pressure.

Mechanism ETA Etamsylate (Hemostatic Agent) END Endothelial Cells ETA->END Binds to membrane PLT Blood Platelets ETA->PLT Binds to membrane PSEL Upregulates P-Selectin Expression END->PSEL PGI2 Inhibits Prostacyclin (PGI2) Synthesis END->PGI2 HA Polymerizes Hyaluronic Acid END->HA PLT->PSEL ADH Platelet Adhesion & Aggregation PSEL->ADH Promotes PGI2->ADH Removes inhibition RES Increased Capillary Resistance HA->RES Structural integrity ADH->RES Hemostasis

Etamsylate Mechanism of Action on Capillary Resistance

Comparative Analysis: Etamsylate vs. Tranexamic Acid (TXA)

When benchmarking hemostatic agents, researchers frequently compare Etamsylate to Tranexamic Acid (TXA). While both successfully reduce capillary bleeding, their fundamental mechanisms dictate entirely different experimental validation strategies. TXA is an antifibrinolytic that competitively inhibits plasminogen activation, whereas Etamsylate structurally stabilizes the capillary endothelium ().

The following table summarizes the quantitative and mechanistic differences crucial for experimental design:

FeatureEtamsylateTranexamic Acid (TXA)
Primary Mechanism Endothelial stabilization & platelet adhesionPlasminogen activation inhibition (Antifibrinolytic)
Cellular Target P-selectin, Hyaluronic Acid, ProstacyclinPlasminogen (Lysine binding sites)
Capillary Resistance Effect Direct increase (structural reinforcement)Indirect (prevents clot breakdown)
Primary Validation Assay Petechiometer (Negative Pressure Test)Thromboelastography (TEG) / D-Dimer levels
Pharmacokinetic Half-Life ~2 to 4 hours~2 to 3 hours
Efficacy (Menorrhagia Blood Loss) ~50% reduction (Primary cases)~54% reduction

Note: Because Etamsylate does not impact the coagulation cascade, standard clotting assays (PT/aPTT) will yield false-negative results regarding its efficacy. Capillary resistance must be measured directly.

Self-Validating Experimental Methodologies

Reproducibility in drug development hinges on eliminating confounding variables. The following protocols are designed as self-validating systems , utilizing internal controls and baseline measurements to isolate Etamsylate's specific effect on the endothelium.

Protocol 1: In Vivo Assessment of Capillary Fragility (Petechiometer Method)

Causality & Rationale: The Petechiometer applies controlled negative pressure to the skin, inducing mechanical stress on the microvasculature. Because Etamsylate strengthens the endothelial matrix, treated subjects will withstand higher negative pressures and exhibit significantly fewer petechiae (micro-hemorrhages) compared to vehicle controls ().

Step-by-Step Methodology:

  • Baseline Calibration: Select a hairless, uniform area of the subject's skin (e.g., the volar forearm in human subjects or the abdomen in animal models). Mark a precise 2 cm diameter test zone.

  • Pre-Treatment Measurement: Apply the Petechiometer suction cup to the marked zone. Gradually increase the negative pressure to exactly -200 mmHg and hold for 60 seconds.

  • Quantification: Release the pressure. Using a magnifying glass, count the exact number of petechiae formed within the circle. This establishes the subject's baseline fragility index.

  • Drug Administration: Administer Etamsylate (e.g., 10 mg/kg IV) or a saline vehicle control. Wait 1 to 2 hours to align with the drug's pharmacokinetic peak.

  • Post-Treatment Measurement: Repeat the negative pressure test on an adjacent, previously untested skin zone using the exact same parameters (-200 mmHg for 60s).

  • Self-Validation Check: Compare pre- and post-treatment petechiae counts. A reproducible assay will show a >50% reduction in petechiae in the Etamsylate group, with the vehicle group remaining within ±5% of baseline.

Protocol 2: In Vitro Quantification of P-Selectin Expression (Flow Cytometry)

Causality & Rationale: Since Etamsylate's enhancement of capillary resistance is heavily mediated by P-selectin upregulation, quantifying this surface marker on cultured endothelial cells provides a highly reproducible, high-throughput in vitro metric.

Step-by-Step Methodology:

  • Cell Culture: Grow SV40-transformed aortic endothelial cells (which provide stable, reproducible surface marker expression) to 80% confluence in a controlled environment (37°C, 5% CO₂).

  • Incubation: Expose the cell populations to varying concentrations of Etamsylate (1 µM, 5 µM, and 10 µM) for 30 minutes. Maintain an untreated well as a negative control.

  • Harvesting & Staining: Wash the cells with cold PBS to halt cellular processes. Incubate with a fluorophore-conjugated anti-P-selectin monoclonal antibody (e.g., FITC-anti-CD62P) for 20 minutes in the dark.

  • Self-Validation Check (Isotype Control): Concurrently stain a parallel subset of cells with a non-reactive, matched isotype control antibody. Why? This crucial step establishes background fluorescence and rules out non-specific Fc-receptor binding, ensuring the signal is genuinely P-selectin.

  • Flow Cytometric Analysis: Run the samples through a flow cytometer, capturing at least 10,000 events per sample. Calculate the Mean Fluorescence Intensity (MFI).

  • Data Interpretation: A reproducible dose-dependent increase in MFI (peaking around 10 µM) confirms Etamsylate's mechanistic action on the endothelium.

Workflow START Capillary Resistance Assessment INVIVO In Vivo Protocol: Petechiometer Test START->INVIVO INVITRO In Vitro Protocol: Flow Cytometry START->INVITRO NEG Apply Negative Pressure (-200 mmHg for 60s) INVIVO->NEG COUNT Quantify Petechiae Formation NEG->COUNT VAL1 Validation: Baseline vs. Post-Dose COUNT->VAL1 INC Incubate Endothelium with Etamsylate INVITRO->INC MEASURE Measure P-Selectin (FITC-anti-CD62P) INC->MEASURE VAL2 Validation: Isotype Controls MEASURE->VAL2

Self-Validating Experimental Workflows for Capillary Resistance Assessment

Conclusion

Assessing the reproducibility of Etamsylate requires a paradigm shift away from traditional coagulation assays. By utilizing a dual approach—macroscopic evaluation of capillary integrity via in vivo negative pressure testing, combined with microscopic validation of adhesion molecule expression via flow cytometry—researchers can accurately isolate and quantify Etamsylate's unique endothelial-stabilizing properties.

References

  • Garay RP, Chiavaroli C, Hannaert P. "Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent." American Journal of Therapeutics. URL:[Link][1]

  • Alvarez-Guerra M, et al. "The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells." Thrombosis Research. URL:[Link][2][3]

  • Perry DJ, Linden IH. "Studies of methods of determining capillary fragility. II. Negative pressure technic using the petechiometer." Journal of Investigative Dermatology. URL:[Link][4][5]

  • Abdel Fatah AT, et al. "The synergistic effect of tranexamic acid and ethamsylate combination on blood loss in pediatric cardiac surgery." Frontiers in Pediatrics / PubMed Central. URL:[Link][6]

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Comparative

A Comparative Study on the Stability of Diverse Etamsylate Formulations: From Conventional Tablets to Novel Nanoparticles

Introduction: The Criticality of Stability in Etamsylate Formulations Etamsylate is a widely utilized hemostatic agent, instrumental in the management of capillary bleeding.[1] Its therapeutic efficacy is intrinsically l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stability in Etamsylate Formulations

Etamsylate is a widely utilized hemostatic agent, instrumental in the management of capillary bleeding.[1] Its therapeutic efficacy is intrinsically linked to its chemical stability within a given pharmaceutical formulation. The degradation of the active pharmaceutical ingredient (API) can lead to a reduction in potency, the formation of potentially toxic byproducts, and a compromised shelf-life, thereby impacting patient safety and treatment outcomes. This guide provides a comprehensive comparative analysis of the stability of various Etamsylate formulations, ranging from traditional immediate-release tablets and injectable solutions to advanced controlled-release matrices and nanoparticulate systems. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in the formulation and development of robust Etamsylate drug products.

Understanding the Degradation Pathways of Etamsylate

The inherent chemical structure of Etamsylate (diethylammonium 2,5-dihydroxybenzenesulfonate) renders it susceptible to several degradation pathways. A thorough understanding of these pathways is fundamental to designing stability-indicating analytical methods and developing stable formulations.

Primary Degradation Mechanisms:
  • Hydrolysis: Etamsylate can undergo hydrolysis under both acidic and alkaline conditions.[2][3][4] This involves the cleavage of the sulfonic acid group from the benzene ring.

  • Oxidation: The dihydroxybenzene moiety is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of colored degradation products. The use of antioxidants, such as sodium sulfite, in injectable formulations underscores the significance of this pathway.[5]

  • Photodecomposition: Exposure to light, particularly UV radiation, can trigger the degradation of Etamsylate.[2][3] Photostability studies are therefore a critical component of the stability testing protocol.

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions.[2][3] The impact of temperature is a key consideration for determining appropriate storage conditions and shelf-life.

The following diagram illustrates the primary degradation pathways of Etamsylate under various stress conditions.

cluster_stress Stress Conditions Etamsylate Etamsylate (Active Pharmaceutical Ingredient) Degradation Degradation Products Etamsylate->Degradation leads to Acid Acid Hydrolysis Acid->Degradation Alkali Alkali Hydrolysis Alkali->Degradation Oxidation Oxidation Oxidation->Degradation Heat Thermal Stress Heat->Degradation Light Photolytic Stress Light->Degradation

Caption: Major degradation pathways of Etamsylate under different stress conditions.

Comparative Stability of Etamsylate Formulations

The stability of an Etamsylate formulation is a function of its composition, manufacturing process, and packaging. Here, we compare the stability profiles of different dosage forms.

Immediate-Release Oral Tablets

Immediate-release tablets are a common and convenient dosage form for Etamsylate.

  • Typical Composition: These formulations typically contain the Etamsylate API, diluents, binders, disintegrants, and lubricants. The choice of excipients is critical, as they can significantly impact the stability of the drug.[3][4][6]

  • Stability Profile:

    • Hydrolytic Stability: The solid-state nature of tablets provides better protection against hydrolysis compared to liquid formulations. However, hygroscopic excipients can absorb moisture, creating an environment conducive to degradation.[3][7] Proper control of moisture content during manufacturing and appropriate packaging are essential.

    • Oxidative Stability: While less susceptible to oxidation than liquid formulations, the presence of certain excipients or residual metal ions from the manufacturing process can catalyze oxidative degradation.

    • Photostability: The use of opacifying agents in the tablet coating can mitigate photolytic degradation.

Injectable Solutions

Injectable formulations of Etamsylate are crucial for rapid onset of action in clinical settings.

  • Typical Composition: These are aqueous solutions containing Etamsylate, a vehicle (typically water for injection), and often antioxidants like sodium sulfite to prevent oxidative degradation.[5] The pH of the solution is also a critical parameter that needs to be controlled to ensure stability.

  • Stability Profile:

    • Hydrolytic Stability: Being aqueous solutions, injectable formulations are inherently more susceptible to hydrolysis. Strict pH control is paramount to minimize this degradation pathway.

    • Oxidative Stability: The presence of dissolved oxygen makes these formulations highly prone to oxidation. The inclusion of antioxidants is a standard practice to ensure stability.[5] The manufacturing process often involves purging with an inert gas like nitrogen to minimize oxygen content.

    • Photostability: Clear glass ampoules or vials offer minimal protection from light. Therefore, photostable packaging, such as amber glass, is often required.

Controlled-Release (CR) Formulations

Controlled-release formulations, such as hydrogel-based matrix tablets, are designed to prolong the therapeutic effect of Etamsylate and improve patient compliance.[1][8]

  • Typical Composition: These formulations utilize hydrophilic polymers (e.g., HPMC, Carbopol) that form a gel-like matrix upon contact with gastrointestinal fluids, controlling the release of the drug.[1]

  • Stability Profile:

    • Hydrolytic Stability: The polymeric matrix can offer some protection to the embedded drug from hydrolysis. However, the hygroscopic nature of many polymers necessitates careful control of moisture.

    • Impact of Polymer-Drug Interactions: The chemical nature of the polymer and any potential interactions with Etamsylate must be thoroughly investigated, as these can influence the degradation profile.

    • Release Kinetics Stability: A critical aspect for CR formulations is the stability of the release profile over time. Stability studies must confirm that the drug release rate does not change significantly throughout the shelf-life.

Novel Formulations: Nanoparticulate Systems

Nanoparticle-based delivery systems for Etamsylate are an emerging area of research, offering potential advantages in terms of bioavailability and targeted delivery.[2]

  • Typical Composition: These can include chitosan nanoparticles or other polymeric nanoparticles encapsulating Etamsylate.[2]

  • Stability Profile:

    • Physical Stability: A key challenge for nanoparticle formulations is maintaining their physical stability, including particle size, polydispersity index, and zeta potential, over time.[9] Aggregation or sedimentation can compromise the performance of the formulation.

    • Chemical Stability: The encapsulation of Etamsylate within a polymeric matrix can offer protection from external environmental factors, potentially enhancing its chemical stability. However, the stability of the polymer itself and its interaction with the drug are critical considerations.

    • Storage Conditions: The storage conditions, such as temperature and the use of cryoprotectants for frozen suspensions, can significantly impact the stability of mRNA-LNP formulations, a principle that can be extrapolated to other nanoparticle systems.[10][11]

Summary of Comparative Stability

The following table provides a qualitative comparison of the stability of different Etamsylate formulations under various stress conditions.

Formulation TypeHydrolytic StabilityOxidative StabilityPhotostabilityKey Stability Considerations
Immediate-Release Tablets GoodModerateGood (with coating)Moisture content, excipient compatibility.
Injectable Solutions Poor to ModeratePoorPoor (without protection)pH control, presence of antioxidants, protection from light.
Controlled-Release Tablets GoodModerateGood (with coating)Polymer-drug interactions, stability of release profile.
Nanoparticulate Systems Good (encapsulated)Good (encapsulated)Good (encapsulated)Physical stability (particle size, aggregation), long-term data needed.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately assessing the stability of any Etamsylate formulation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12]

Protocol: Stability-Indicating RP-HPLC Method for Etamsylate

This protocol outlines a general reverse-phase HPLC method that can be adapted for the analysis of various Etamsylate formulations.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.5) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 305 nm.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Etamsylate reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to a known concentration.

  • Sample Preparation:

    • Tablets: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate, and filter.

    • Injections: Dilute the injectable solution directly with the mobile phase to the desired concentration.

    • Controlled-Release Tablets: May require a more complex extraction procedure to ensure complete recovery of the drug from the matrix.

    • Nanoparticles: May require a step to disrupt the nanoparticles and release the encapsulated drug before analysis.

4. Forced Degradation Study:

  • Subject the Etamsylate API and the formulated product to stress conditions as per ICH guidelines (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light).[3][4]

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.

The following diagram illustrates the general workflow for a forced degradation study.

start Start: Etamsylate Formulation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Analyze by Stability-Indicating RP-HPLC Method stress->hplc data Data Analysis: - Peak Purity - Degradant Profiling - Assay hplc->data report Report Stability Profile data->report

Caption: Experimental workflow for a forced degradation study of an Etamsylate formulation.

Conclusion and Future Perspectives

The stability of Etamsylate formulations is a multifaceted issue that is highly dependent on the dosage form and its composition. While immediate-release tablets offer good overall stability, injectable solutions require careful formulation with antioxidants and pH control to mitigate degradation. Controlled-release and nanoparticulate formulations present promising avenues for improving the therapeutic profile of Etamsylate, and their encapsulation of the drug can offer enhanced protection. However, these advanced formulations introduce new stability challenges, particularly concerning their physical integrity and the long-term stability of their release characteristics.

Future research should focus on conducting direct comparative stability studies of different Etamsylate formulations under standardized stress conditions. Furthermore, a deeper understanding of the interactions between Etamsylate and the excipients used in novel formulations will be crucial for the development of the next generation of stable and effective Etamsylate products.

References

  • Kaul, N., Agrawal, H., Kakde, A., & Patil, B. (2005). Stress degradation studies on etamsylate using stability-indicating chromatographic methods. Analytica Chimica Acta, 536(1-2), 49-70.
  • Chandrshekhara, S., Prakash, G., Shamrez, A., Basavaraj, K., Mahibub, M., & Yusrida, D. (2010). A new stability-indicating RP-HPLC method to determine etamsylate in injection formulation. International Journal of Pharmaceutical and Biological Archives, 1(2), 140-143.
  • Stability Indicating RP-HPLC Method Development And Validation For Simultaneous Estimation Of Ethamsylate And Mefenamic Acid. (2023, October 5).
  • A new and simple HPLC method for determination of etamsylate in human plasma and its application to pharmacokinetic study in healthy adult male volunteers. (n.d.).
  • Hydrogel-based matrices for controlled drug delivery of etamsylate: Prediction of in-vivo plasma profiles. (2020, November 6).
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND ETHAMSYLATE IN TABLET DOSAGE FORM. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024, September 26). Journal of Chemical and Pharmaceutical Research.
  • Pre Formulation, Analytical Method Development and Validation of Etamsylate. (2016, September 14).
  • Spatiotemporally Controlled Release of Etamsylate from Bioinspired Peptide-Functionalized Nanoparticles Arrests Bleeding Rapidly and Improves Clot Stability in a Rabbit Internal Hemorrhage Model. (2024, July 10).
  • Hydrogel-based matrices for controlled drug delivery of etamsylate: Prediction of in-vivo plasma profiles. (2020, November 6). PubMed.
  • A comparative study of tranexamic acid and ethamsylate in menorrhagia. (2012, October 15). SciSpace.
  • Immediate vs Modified Release Formulations: What's Right for Your Drug Candid
  • A Comparative Study of Tranexamic Acid and Ethamsylate in Dysfunctional Uterine Bleeding. (2021, July 15). Indian Journal of Pharmacy Practice.
  • A comparative study of tranexamic acid and ethamsylate in menorrhagia. (n.d.). International Journal of Basic & Clinical Pharmacology.
  • Journal of Pharmaceutical and Sciences ORIGINAL ARTICLE. (2025, December 13).
  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Ethamsylate in - Acta Scientific. (2025, May 21).
  • Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical. (2022, October 31). MDPI.
  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025, September 14). MDPI.
  • Determination of nanoparticle stability. (n.d.).

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